ABBV-467
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C53H51Cl2FN6O9S |
|---|---|
Molekulargewicht |
1038.0 g/mol |
IUPAC-Name |
(11R,20R)-23,26-dichloro-14-[[2-[4-(1,4-dioxan-2-ylmethoxy)phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,25-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid |
InChI |
InChI=1S/C53H51Cl2FN6O9S/c1-30-43-31(2)47(55)48(46(30)54)70-39(24-62-18-16-61(3)17-19-62)27-68-38-12-13-41(69-25-36-14-15-57-50(60-36)33-6-10-37(11-7-33)67-28-40-26-65-20-21-66-40)34(22-38)23-42(53(63)64)71-51-45-44(43)49(72-52(45)59-29-58-51)32-4-8-35(56)9-5-32/h4-15,22,29,39-40,42H,16-21,23-28H2,1-3H3,(H,63,64)/t39-,40?,42-/m1/s1 |
InChI-Schlüssel |
BOMNURVTAHAEBQ-ILKPULAZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ABBV-467: A Technical Guide to its Pro-Apoptotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of ABBV-467, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). This document provides a comprehensive overview of its molecular interactions, cellular effects, and the experimental basis for its pro-apoptotic activity, tailored for an audience of researchers, scientists, and drug development professionals.
Core Mechanism of Action: Reinstating Apoptotic Signaling
This compound functions as a pro-apoptotic agent by selectively targeting and inhibiting MCL-1, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] In many cancers, particularly hematologic malignancies, the overexpression of MCL-1 is a critical survival mechanism, allowing cancer cells to evade programmed cell death (apoptosis).[2][3]
The primary mechanism of this compound involves its direct binding to the BH3-binding groove of the MCL-1 protein. This high-affinity interaction competitively displaces pro-apoptotic proteins, such as BIM, BAK, and BAX, which are normally sequestered and neutralized by MCL-1. The liberation of these pro-apoptotic effectors triggers the intrinsic apoptotic pathway, culminating in caspase activation and subsequent cell death.
References
Preclinical Pharmacology of ABBV-467: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of ABBV-467, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). The information presented is collated from publicly available preclinical data, offering insights into its mechanism of action, binding affinity, cellular activity, and in vivo efficacy.
Mechanism of Action
This compound is an inhibitor of induced myeloid leukemia cell differentiation protein (MCL-1), a member of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] In many cancers, particularly hematologic malignancies, the overexpression of MCL-1 allows cancer cells to evade apoptosis (programmed cell death), contributing to tumor survival and therapeutic resistance.[1][2]
This compound selectively binds to MCL-1, preventing it from inactivating pro-apoptotic proteins. This disruption of the MCL-1 survival signaling cascade restores the natural apoptotic pathway, leading to the death of cancer cells that are dependent on MCL-1 for their survival.[1][2] Preclinical studies have demonstrated that treatment with this compound in MCL-1-dependent cell lines triggers rapid, mechanism-based apoptosis.[3][4][5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Target Protein | Binding Affinity (Ki) (nM) | Assay Type |
| MCL-1 | <0.01 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Other Bcl-2 Family Proteins | 247-642 | TR-FRET |
Data sourced from BioWorld.[2]
Table 2: In Vitro Cellular Activity (EC50)
| Cell Line | Cancer Type | EC50 (nM) |
| AMO-1 | Multiple Myeloma | 0.16 |
| H929 | Multiple Myeloma | 0.47 |
| MV4-11 | Acute Myeloid Leukemia | 3.91 |
| DLD-1 | Colorectal Cancer | >10,000 |
Data sourced from BioWorld.[2]
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing (mg/kg, i.v.) | Tumor Growth Inhibition (TGI) | Outcome |
| AMO-1 | Multiple Myeloma | 3.13, 6.25, 12.5 (single dose) | 46% to 97% | Complete tumor regression at 12.5 mg/kg on day 20.[2] |
| OCI-AML2 | Acute Myeloid Leukemia | In combination with venetoclax (B612062) or 5-azacitidine | 99% | Significant tumor growth inhibition.[2] |
Data sourced from BioWorld.[2]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro Binding Affinity Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was utilized to determine the binding affinity of this compound to MCL-1 and other Bcl-2 family proteins.[2]
Protocol Outline:
-
Reagents: Recombinant human MCL-1 and other Bcl-2 family proteins, a fluorescently labeled peptide probe that binds to the protein of interest (e.g., a BH3 mimetic peptide), and a labeled antibody specific for the protein tag (e.g., anti-GST antibody).
-
Procedure:
-
This compound was serially diluted to various concentrations.
-
The test compound was incubated with the recombinant protein and the fluorescently labeled peptide probe.
-
A labeled antibody that binds to the recombinant protein serves as the FRET donor, and the labeled peptide acts as the acceptor.
-
In the absence of an inhibitor, binding of the peptide to the protein brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
This compound competes with the peptide for binding to the protein, leading to a decrease in the FRET signal in a concentration-dependent manner.
-
The fluorescence was measured on a suitable plate reader, and the data were used to calculate the half-maximal inhibitory concentration (IC50), which was then converted to the binding affinity constant (Ki).
-
In Vitro Cellular Apoptosis Assays
The induction of apoptosis in cancer cell lines following treatment with this compound was assessed by measuring several key markers of programmed cell death.
Protocol Outline:
-
Cell Culture: Human multiple myeloma (H929) cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells were treated with varying concentrations of this compound. In some experiments, a pan-caspase inhibitor (z-VAD-fmk) was used to confirm that cell death was caspase-dependent.
-
Apoptosis Markers Measurement:
-
Caspase-3/7 Activation: The activity of executioner caspases 3 and 7, a hallmark of apoptosis, was measured.
-
Mitochondrial Membrane Potential (ΔΨm): A loss of mitochondrial membrane potential is an early event in apoptosis. This was assessed using a fluorescent dye that accumulates in healthy mitochondria.
-
Phosphatidylserine (B164497) Externalization (Annexin-V Staining): In apoptotic cells, phosphatidylserine flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin-V.
-
-
Analysis: The percentage of apoptotic cells and the levels of apoptosis markers were quantified using high-content flow cytometry.
In Vivo Xenograft Models
The anti-tumor efficacy of this compound was evaluated in mouse xenograft models of human hematologic cancers.
Protocol Outline:
-
Animal Models: Female C.B-17 SCID-beige mice were used for the AMO-1, OPM-2, NCI-H929, and OCI-AML2 xenograft models. Female NSG mice were used for the MV4-11 systemic model.
-
Tumor Implantation: Human multiple myeloma or acute myeloid leukemia cells were implanted subcutaneously or intravenously into the mice.
-
Treatment: Once the tumors reached a specified volume (e.g., ~200 mm³ for subcutaneous models), mice were treated with this compound, vehicle control, or combination therapies. Dosing was administered intravenously (i.v.) at specified concentrations and schedules.
-
Efficacy Assessment:
-
Tumor Volume: For subcutaneous models, tumor size was measured regularly using calipers, and tumor growth inhibition (TGI) was calculated.
-
Survival: In some studies, the overall survival of the mice was monitored.
-
Bioluminescence Imaging: For systemic models using luciferase-expressing cells, tumor burden was monitored by in vivo bioluminescence imaging.
-
-
Toxicity Assessment: The general health of the animals, including body weight, was monitored throughout the study. Doses up to 12.5 mg/kg were generally well-tolerated, while a 25 mg/kg dose was not.[2]
Below is a diagram representing a general experimental workflow for preclinical evaluation.
Safety Pharmacology
Safety pharmacology studies for this compound were conducted in both anesthetized and conscious telemetry-instrumented dogs. These non-GLP and GLP studies showed no adverse effects on cardiovascular function, including blood pressure, heart rate, or ECG parameters, at concentrations up to micromolar ranges. Furthermore, multi-dose GLP toxicity studies in rats and dogs did not reveal any direct impact of this compound on cardiovascular endpoints.
It is important to note that despite the reassuring preclinical safety profile, increases in cardiac troponin levels were observed in a first-in-human clinical trial.[2][3][4][5][6] This suggests that the troponin release may be a consequence of on-target MCL-1 inhibition and could represent a class effect for MCL-1 inhibitors.[2][3][5][6]
Conclusion
The preclinical data for this compound demonstrate that it is a highly potent and selective MCL-1 inhibitor with significant anti-tumor activity in models of hematologic malignancies. Its mechanism of action, through the induction of apoptosis in MCL-1-dependent cancer cells, is well-supported by in vitro studies. In vivo, this compound has shown dose-dependent tumor growth inhibition and even complete tumor regression in a multiple myeloma xenograft model. While preclinical safety pharmacology studies did not indicate cardiovascular risk, clinical findings highlight the need for careful cardiac monitoring with this class of compounds. This comprehensive preclinical profile provides a strong rationale for the continued investigation of MCL-1 inhibitors in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem-agilent.com [chem-agilent.com]
ABBV-467: A Technical Guide to MCL-1 Targeted Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of ABBV-467, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Herein, we detail its mechanism of action, preclinical efficacy in various cancer models, and key findings from its initial clinical evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies targeting apoptosis in oncology.
Core Mechanism of Action: Re-engaging Apoptosis
This compound is a macrocyclic small molecule designed to selectively bind to the BH3-binding groove of MCL-1 with high affinity.[1] MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that promotes cell survival by sequestering pro-apoptotic proteins, particularly BAK.[1] In many hematological malignancies, such as multiple myeloma and acute myeloid leukemia, cancer cells overexpress MCL-1, leading to evasion of apoptosis and therapeutic resistance.[1]
By occupying the BH3-binding groove of MCL-1, this compound displaces pro-apoptotic proteins. This leads to the activation of BAX and BAK, which then oligomerize at the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This cascade culminates in the activation of caspases and the execution of programmed cell death.[1]
Quantitative Preclinical Data
The preclinical activity of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Parameter | Cell Line/Target | Value | Reference |
| Binding Affinity (Ki) | Human MCL-1 | <0.01 nM | [1] |
| Cellular EC50 | AMO-1 (Multiple Myeloma) | Subnanomolar | [1] |
| H929 (Multiple Myeloma) | Subnanomolar | [1] | |
| MV4-11 (Acute Myeloid Leukemia) | Subnanomolar | [1] | |
| DLD-1 (BCL-XL dependent) | Inactive | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Outcomes | Reference |
| AMO-1 (Multiple Myeloma) | 3.13, 6.25, or 12.5 mg/kg (single IV dose) | 46-97% (dose-dependent) | Complete tumor regression at 12.5 mg/kg (20 days post-treatment) | [1] |
| 6.25 or 12.5 mg/kg (Q7D x 2) | Not specified | Durable tumor regression at 12.5 mg/kg | [1] | |
| OPM-2 (Multiple Myeloma) | Q7D x 3 | Not specified | Efficacious | [2] |
| NCI-H929 (Multiple Myeloma) | Single dose | Not specified | Efficacious | [2] |
| OCI-AML2 (Acute Myeloid Leukemia) | Combination with venetoclax | Not specified | Efficacious | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Apoptosis Induction
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: Workflow for in vitro assessment of this compound.
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for in vivo xenograft studies.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the methodology used in the evaluation of this compound in H929 and AMO-1 cell lines.[1]
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Shaking: Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) values from the resulting concentration-response curves using non-linear regression analysis.[1]
Western Blot Analysis
This protocol is based on the methods used to assess protein expression in SKBR3 cells treated with this compound.[1]
-
Cell Lysis: Lyse parental and BAK-deficient SKBR3 cells in ice-cold CelLytic™ lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentrations using a BSA assay.
-
SDS-PAGE: Load 50 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane using an iBlot® system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with IRDye® 680RD/800CW-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an Odyssey® infrared imaging system.
Mouse Xenograft Model
This protocol is based on the in vivo studies conducted with this compound in multiple myeloma and acute myeloid leukemia models.[1][2]
-
Animal Model: Use female C.B-17 SCID-beige mice for subcutaneous xenografts.[1]
-
Cell Inoculation: Subcutaneously inoculate 5 x 10^6 cells (e.g., AMO-1, OPM-2, NCI-H929, or OCI-AML2) in the right flank of each mouse.[1]
-
Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., ~200 mm³) before initiating treatment.[2]
-
Treatment Administration: Administer this compound intravenously (IV) according to the specified dosing schedule (e.g., single dose, once weekly).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess for tumor regression.
Clinical Trial Insights (NCT04178902)
A first-in-human, multicenter, open-label, dose-escalation study (NCT04178902) was conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound monotherapy in patients with relapsed/refractory multiple myeloma.[1]
-
Study Design: The trial involved dose escalation to determine the recommended phase 2 dose.[1]
-
Efficacy: In the initial cohort of 8 patients, one patient experienced disease control.[1]
-
Safety: A significant adverse event was the increase in cardiac troponin levels in 4 of the 8 patients, suggesting potential cardiac toxicity.[1] This finding may represent a class effect for MCL-1 inhibitors and warrants careful consideration in the future development of this therapeutic class.
Conclusion
This compound is a highly potent and selective MCL-1 inhibitor that effectively induces apoptosis in preclinical models of hematological malignancies. Its mechanism of action, centered on the release of pro-apoptotic proteins, offers a promising therapeutic strategy for cancers dependent on MCL-1 for survival. While preclinical data are robust, the observation of increased cardiac troponins in early clinical trials highlights a critical safety consideration that will need to be addressed in the continued development of MCL-1 inhibitors. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing novel cancer therapies.
References
The Role of MCL-1 Inhibition in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia-1 (MCL-1), a key anti-apoptotic protein of the B-cell lymphoma 2 (BCL-2) family, has emerged as a critical survival factor for a multitude of hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL).[1][2][3][4][5] Its overexpression is frequently associated with tumor progression, resistance to conventional therapies, and poor patient prognosis.[1][2][3][4][5] Consequently, the development of selective MCL-1 inhibitors represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of MCL-1 in hematological cancers, the mechanism of action of MCL-1 inhibitors, preclinical and clinical data, and detailed experimental protocols for their evaluation.
The Critical Role of MCL-1 in Hematological Malignancies
MCL-1 is essential for the survival of various hematopoietic cell lineages.[3] In the context of cancer, its overexpression allows malignant cells to evade apoptosis, a natural process of programmed cell death that eliminates damaged or cancerous cells.[3]
-
Acute Myeloid Leukemia (AML): MCL-1 is a key survival factor in AML, and its high expression is linked to resistance to chemotherapy and targeted agents like the BCL-2 inhibitor venetoclax (B612062).[3]
-
Multiple Myeloma (MM): A significant portion of MM patients exhibit amplification of the chromosomal region containing the MCL1 gene.[1] The survival of myeloma cells is often dependent on MCL-1, making it a prime therapeutic target.
-
Non-Hodgkin Lymphoma (NHL): MCL-1 is widely expressed in malignant B-cells, with its levels correlating with tumor grade in some subtypes.[1]
Signaling Pathways and Mechanism of MCL-1 Inhibition
MCL-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins, primarily BAK and to a lesser extent BAX. This prevents their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane, a critical step in the intrinsic apoptotic pathway.
Selective MCL-1 inhibitors are BH3 mimetics that bind with high affinity to the BH3-binding groove of the MCL-1 protein. This competitive binding displaces pro-apoptotic proteins like BIM and BAK, leading to their activation, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptotic cell death.
Quantitative Preclinical and Clinical Data of MCL-1 Inhibitors
Several selective MCL-1 inhibitors have been developed and are in various stages of preclinical and clinical evaluation. The following tables summarize key quantitative data for prominent inhibitors in hematological malignancies.
Table 1: In Vitro Activity of Selected MCL-1 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50/EC50 (nM) | Reference(s) |
| AZD5991 | MM | MOLP-8 | 33 (EC50) | [6] |
| AML | MV4-11 | 24 (EC50) | [6] | |
| MM | NCI-H929 | < 100 (EC50) | [6] | |
| AML | OCI-AML3 | < 100 (EC50) | [6] | |
| AMG 176 | DLBCL | OCI-LY1 | 210 (IC50) | [7] |
| DLBCL | TMD8 | 1450 (IC50) | [7] | |
| CLL | Primary Cells | 100-300 | [8] | |
| S64315 (MIK665) | MM | H929 | 250 (IC50) | [9] |
| AML | MOLM-13 | < 100 (IC50) | [10] | |
| Lymphoma | Various | < 100 (IC50) | [10] | |
| AMG 397 | MM | OPM-2 | 50 (IC50) | [11] |
| AML | MOLM-13 | - | [12] |
Table 2: In Vivo Preclinical Efficacy of MCL-1 Inhibitors
| Inhibitor | Cancer Model | Dosing | Outcome | Reference(s) |
| AZD5991 | MM (MOLP-8 xenograft) | 100 mg/kg single i.v. dose | Complete tumor regression | [13] |
| AML (MV4-11 xenograft) | 100 mg/kg single i.v. dose | Complete tumor regression in 6/6 mice | [13] | |
| AMG 176 | AML (orthotopic) | 30 or 60 mg/kg twice weekly | Dose-dependent reduction in tumor burden | [3] |
| MM (xenograft) | Single oral dose | Rapid induction of apoptosis | [3] | |
| AMG 397 | MM (OPM2 xenograft) | 25 or 50 mg/kg once or twice weekly | Significant tumor regressions; 9/10 mice tumor-free at 50 mg/kg | [12] |
| AML (MOLM-13 orthotopic) | 30 mg/kg twice weekly | 99% tumor growth inhibition | [14] |
Table 3: Clinical Trial Information for Selected MCL-1 Inhibitors
| Inhibitor | NCT Number | Phase | Indication(s) | Status/Key Findings |
| AZD5991 | NCT03218683 | 1 | Relapsed/Refractory Hematologic Malignancies | Terminated; dose-dependent asymptomatic troponin elevation observed.[15] |
| S64315 (MIK665) | NCT02992483 | 1 | Relapsed/Refractory Lymphoma or MM | Active, not recruiting.[16] |
| NCT02979366 | 1 | AML or MDS | Discontinued due to lack of efficacy.[17] | |
| AMG 176 | NCT02675452 | 1 | Relapsed/Refractory MM or AML | On clinical hold due to cardiac toxicity signal.[3] |
| AMG 397 | NCT03465540 | 1 | Relapsed/Refractory MM, NHL, or AML | On clinical hold due to cardiac toxicity signal.[3][18] |
Experimental Protocols
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is a standard method to quantify apoptosis.
Methodology:
-
Cell Culture and Treatment: Seed cells at a density of 0.5-1 x 10^6 cells/mL. Treat with the MCL-1 inhibitor at various concentrations for the desired duration (e.g., 24, 48 hours). Include vehicle-treated and untreated controls.
-
Cell Harvesting: For suspension cells, collect by centrifugation. For adherent cells, collect the supernatant containing floating (apoptotic) cells and then detach the adherent cells using trypsin. Combine the supernatant and detached cells.
-
Washing: Wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS) by centrifugation at 300-600 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
BH3 Profiling
BH3 profiling is a functional assay to determine the mitochondrial apoptotic priming of cells and their dependence on specific anti-apoptotic BCL-2 family members.
Methodology:
-
Cell Preparation: Harvest and wash cells, then resuspend in a mitochondrial assay buffer (e.g., MEB).
-
Permeabilization: Permeabilize the plasma membrane with a mild detergent like digitonin (B1670571) to allow entry of BH3 peptides while keeping the mitochondrial membrane intact.
-
Peptide Exposure: Expose the permeabilized cells to a panel of synthetic BH3 peptides that selectively interact with different anti-apoptotic proteins (e.g., BAD for BCL-2/BCL-xL, MS1 for MCL-1).
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Measurement: Assess MOMP by measuring the release of mitochondrial components like cytochrome c or the loss of mitochondrial membrane potential using dyes like JC-1.
-
Data Analysis: The degree of MOMP induced by specific BH3 peptides indicates the cell's dependence on the corresponding anti-apoptotic protein for survival.
Combination Therapies and Resistance Mechanisms
A key strategy to enhance the efficacy of MCL-1 inhibitors and overcome resistance is through combination therapies.
-
Synergy with BCL-2 Inhibitors: The combination of MCL-1 inhibitors with the BCL-2 inhibitor venetoclax has shown strong synergistic effects in preclinical models of AML and MM.[3] This dual targeting of anti-apoptotic pathways can overcome resistance mediated by the upregulation of one protein in response to the inhibition of the other.
-
Other Combinations: MCL-1 inhibitors have also demonstrated synergy with proteasome inhibitors (e.g., bortezomib) and conventional chemotherapy.[3]
Resistance Mechanisms: Resistance to MCL-1 inhibitors can arise through various mechanisms, including mutations in the MCL1 gene that prevent drug binding or upregulation of other anti-apoptotic proteins like BCL-xL. Understanding these mechanisms is crucial for developing strategies to circumvent resistance.
Conclusion and Future Directions
The development of selective MCL-1 inhibitors represents a significant advancement in the treatment of hematological malignancies. Preclinical data have demonstrated their potent anti-tumor activity, both as single agents and in combination therapies. However, clinical development has been challenged by on-target toxicities, particularly cardiotoxicity.[3][15] Future research will need to focus on optimizing dosing schedules, identifying predictive biomarkers to select patients most likely to respond, and developing strategies to mitigate adverse effects. The continued exploration of rational combination therapies will be key to maximizing the therapeutic potential of MCL-1 inhibition in the fight against hematological cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 in hematologic malignancies: Rationale and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AZD5991 [openinnovation.astrazeneca.com]
- 7. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. probiologists.com [probiologists.com]
ABBV-467: A Technical Guide to its High Selectivity for MCL-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selective MCL-1 inhibitor, ABBV-467. The focus is on its remarkable selectivity for the Myeloid Cell Leukemia 1 (MCL-1) protein over other members of the B-cell lymphoma 2 (BCL-2) family. This document compiles quantitative binding affinity data, outlines the experimental methodologies used for its characterization, and provides visualizations to illustrate its mechanism of action.
Core Mechanism of Action
This compound is a highly potent and selective small molecule inhibitor of MCL-1, an anti-apoptotic protein frequently overexpressed in various cancers.[1] By binding to MCL-1, this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM, BAK, and BAX. This inhibition leads to the activation of the intrinsic apoptotic pathway, ultimately resulting in programmed cell death in cancer cells that are dependent on MCL-1 for survival.[1][2]
Quantitative Selectivity Profile
The selectivity of this compound for MCL-1 over other anti-apoptotic BCL-2 family proteins is a key characteristic, minimizing off-target effects. The binding affinities, represented by the dissociation constant (Ki), demonstrate a profound preference for MCL-1.
| Protein | Binding Affinity (Ki, nM) |
| MCL-1 | <0.01 |
| BCL-xL | >660 |
| BCL-2 | 599 |
| BCL-W | 247 |
| BCL2-A1 | >200 |
Table 1: Binding affinity of this compound to BCL-2 family proteins as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. Data sourced from Yuda et al., 2023.[1][3]
Experimental Protocols
The following section details the methodologies employed to ascertain the binding affinity and cellular activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay was utilized to determine the binding affinity (Ki) of this compound for various BCL-2 family proteins.
Objective: To quantify the binding affinity of this compound to human MCL-1, BCL-xL, BCL-2, BCL-W, and BCL2-A1.
Principle: The assay measures the disruption of the interaction between a BCL-2 family protein and a fluorescently labeled ligand upon the introduction of a competitive inhibitor (this compound). The decrease in the FRET signal is proportional to the binding of the inhibitor.
Materials:
-
Recombinant human BCL-2 family proteins (MCL-1, BCL-xL, BCL-2, BCL-W, BCL2-A1)
-
Fluorescently labeled probe peptide (e.g., a BIM BH3 peptide)
-
This compound
-
Assay buffer
-
Microplates suitable for fluorescence readings
-
A microplate reader capable of TR-FRET measurements
Procedure:
-
A solution containing the specific recombinant BCL-2 family protein and the fluorescently labeled probe peptide is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared.
-
The protein-probe mixture is added to the wells of the microplate.
-
The different concentrations of this compound are then added to the respective wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a compatible plate reader.
-
The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Cell Viability Assay (CellTiter-Glo®)
This assay was used to assess the cellular efficacy of this compound in tumor cell lines.
Objective: To determine the half-maximal effective concentration (EC50) of this compound required to induce cell death in various cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which indicates the number of metabolically active cells. A decrease in ATP is indicative of cell death.
Materials:
-
Human tumor cell lines (e.g., AMO-1, H929, MV4-11)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates suitable for luminescence measurements
-
A luminometer
Procedure:
-
Cancer cell lines are seeded in opaque-walled multiwell plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound.
-
The plates are incubated for a specified period (e.g., 24 hours).
-
The CellTiter-Glo® Reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a short period to stabilize the luminescent signal.
-
The luminescence is measured using a luminometer.
-
The data is normalized to untreated controls, and the EC50 values are calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a generalized experimental workflow for assessing its selectivity.
Caption: this compound selectively inhibits MCL-1, releasing pro-apoptotic proteins to trigger apoptosis.
Caption: Workflow for evaluating this compound's biochemical and cellular selectivity and potency.
References
- 1. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
In Vitro Evaluation of ABBV-467: A Technical Guide to its Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antineoplastic activity of ABBV-467, a potent and selective inhibitor of the anti-apoptotic protein Mcl-1. The document outlines the core mechanism of action, presents key quantitative data from preclinical studies, and offers detailed experimental protocols for the evaluation of its efficacy.
Introduction
This compound is a novel small molecule inhibitor targeting Myeloid Cell Leukemia-1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death.[1] Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. This compound is designed to selectively bind to Mcl-1, thereby unleashing the pro-apoptotic machinery in cancer cells. This document summarizes the critical in vitro data demonstrating the antineoplastic potential of this compound.
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
This compound exerts its antineoplastic effects by directly inhibiting Mcl-1, a pivotal pro-survival protein. In healthy cells, a delicate balance between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Mcl-1, Bcl-2, Bcl-xL) proteins governs the cell's fate. In many cancers, this balance is shifted towards survival due to the overexpression of anti-apoptotic proteins like Mcl-1. Mcl-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of the caspase cascade.
By binding with high affinity to the BH3-binding groove of Mcl-1, this compound displaces pro-apoptotic proteins. This leads to the activation of Bak and Bax, which then oligomerize in the mitochondrial outer membrane, forming pores that release cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates the intrinsic pathway of apoptosis, culminating in the activation of effector caspases (e.g., caspase-3 and -7) and the execution of programmed cell death.
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits Mcl-1, leading to the activation of the intrinsic apoptosis pathway.
Quantitative Data on Antineoplastic Activity
The in vitro efficacy of this compound has been demonstrated through its high binding affinity to Mcl-1 and its potent cytotoxic effects in various cancer cell lines.
Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins
| Protein | Binding Affinity (Ki, nM) |
| Mcl-1 | < 0.01 |
| Bcl-2 | 642 |
| Bcl-xL | 247 |
| Bcl-w | >10,000 |
Data sourced from a FRET-based competition binding assay.[1]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| AMO-1 | Multiple Myeloma | 0.16 |
| H929 | Multiple Myeloma | 0.47 |
| MV4-11 | Acute Myeloid Leukemia | 3.91 |
| DLD-1 | Colorectal Cancer | >10,000 |
EC50 values were determined after a 72-hour incubation period using a cell viability assay.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key in vitro assays used to evaluate the antineoplastic activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is employed to determine the binding affinity of this compound to various Bcl-2 family proteins.
-
Principle: The assay measures the disruption of the interaction between a fluorescently labeled peptide (probe) and a target protein by a competing compound (this compound).
-
Materials:
-
Recombinant Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w)
-
Fluorescently labeled BH3 peptide probe
-
TR-FRET detection reagents
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the recombinant Bcl-2 family protein, the fluorescently labeled BH3 peptide probe, and the TR-FRET detection reagents.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a compatible microplate reader.
-
Calculate the Ki values from the competition binding curves using appropriate software.
-
Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., AMO-1, H929, MV4-11, DLD-1)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Luminometer
-
-
Procedure:
-
Seed the cancer cells into the wells of an opaque-walled multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the serially diluted this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 values from the dose-response curves.
-
Apoptosis Assays
This assay quantifies the activity of key executioner caspases.
-
Principle: The Caspase-Glo® 3/7 Assay uses a luminogenic caspase-3/7 substrate that is cleaved by active caspase-3 and -7, generating a luminescent signal.
-
Procedure:
-
Seed and treat cells with this compound as described in the cell viability assay protocol.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature to allow for cell lysis and the enzymatic reaction.
-
Measure the luminescence.
-
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Western Blotting
This technique is used to detect changes in the expression levels of apoptosis-related proteins.
-
Procedure:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Mcl-1, cleaved caspase-3, PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Figure 2: General Experimental Workflow. This flowchart outlines the key steps in the in vitro evaluation of this compound's antineoplastic activity.
Conclusion
The in vitro data for this compound strongly support its profile as a potent and selective Mcl-1 inhibitor with significant antineoplastic activity against various cancer cell lines, particularly those of hematological origin. Its ability to induce apoptosis at nanomolar concentrations highlights its potential as a promising therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the cellular and molecular effects of this compound and other Mcl-1 inhibitors.
References
Methodological & Application
Application Notes and Protocols: H929 Cell Line Response to ABBV-467 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NCI-H929 (H929) cell line, established from a human myeloma patient, is a critical in vitro model for studying multiple myeloma, a cancer of plasma cells.[1][2][3] These cells exhibit key characteristics of the disease, including the production of immunoglobulin A (IgA) and the expression of plasma cell markers like PCA-1 and CD38.[2][4] A key survival mechanism in many cancer cells, including multiple myeloma, is the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family.[5][6] One such protein, Myeloid Cell Leukemia-1 (MCL-1), is a frequent driver of tumor survival and resistance to therapy.[6]
ABBV-467 is a highly potent and selective small-molecule inhibitor of MCL-1.[5][7] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway and leading to cancer cell death.[5][6] These application notes provide a summary of the cellular response of the H929 cell line to this compound treatment and detailed protocols for key experimental assays.
H929 Cell Line Characteristics
The H929 cell line was derived from a 62-year-old female with plasmacytoma myeloma.[1] These cells grow in suspension as lymphoblasts and are characterized by a rearranged c-myc proto-oncogene.[1][2]
Table 1: H929 Cell Line Culture Conditions
| Parameter | Recommendation |
| Base Medium | ATCC-formulated RPMI-1640 Medium.[1] |
| Supplements | 10% Fetal Bovine Serum (FBS), 0.05 mM 2-mercaptoethanol.[1] |
| Cell Density | Maintain between 5 x 10^5 and 1 x 10^6 viable cells/mL.[1] |
| Incubation | 37°C, 5% CO2 in a humidified incubator. |
| Subculture | Centrifuge and resuspend in fresh medium at 4 x 10^5 viable cells/mL.[1] |
This compound Mechanism of Action and Efficacy in H929 Cells
This compound is an inhibitor of the MCL-1 protein, a key anti-apoptotic member of the Bcl-2 family.[5] In MCL-1-dependent cancer cells like H929, this compound treatment leads to the hallmarks of apoptosis.[7]
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound inhibits MCL-1, leading to apoptosis.
Quantitative Data Summary
Treatment of H929 cells with this compound results in a dose-dependent decrease in cell viability and induction of apoptosis.
Table 2: In Vitro Efficacy of this compound in H929 Cells
| Parameter | Value | Cell Line | Assay |
| EC50 | 0.47 nM | H929 | Cell Viability |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following are detailed protocols for assessing the response of H929 cells to this compound treatment.
Experimental Workflow
Caption: Workflow for H929 cell response to this compound.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the Promega CellTiter-Glo® technical bulletin.
Objective: To determine the dose-dependent effect of this compound on H929 cell viability by measuring ATP levels.
Materials:
-
H929 cells
-
Complete culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Prepare a suspension of H929 cells in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. The seeding density should be optimized, but a starting point of 10,000 cells per well is recommended.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Apoptosis Assays
This protocol is based on the IncuCyte® Apoptosis Assay methodology.
Objective: To measure the real-time activation of caspase-3 and -7 in H929 cells treated with this compound.
Materials:
-
H929 cells
-
Complete culture medium
-
This compound
-
96-well flat-bottom tissue culture plate
-
IncuCyte® Caspase-3/7 Green Apoptosis Reagent (Sartorius)
-
IncuCyte® Live-Cell Analysis System
Procedure:
-
Seed H929 cells (e.g., 5,000 cells in 100 µL) into a 96-well plate.
-
Prepare treatment solutions of this compound in complete culture medium containing the IncuCyte® Caspase-3/7 Reagent at the recommended concentration.
-
Add 100 µL of the treatment solutions to the respective wells.
-
Place the plate inside the IncuCyte® Live-Cell Analysis System.
-
Schedule image acquisition every 2-3 hours for the duration of the experiment.
-
Analyze the images using the IncuCyte® software to quantify the number of green fluorescent (apoptotic) cells over time.
This protocol utilizes a cationic dye such as TMRE or JC-1 to assess mitochondrial membrane potential.
Objective: To measure the loss of mitochondrial membrane potential in H929 cells following this compound treatment.
Materials:
-
H929 cells
-
Complete culture medium
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye
-
FACS tubes
-
Flow cytometer
Procedure:
-
Seed H929 cells in appropriate culture vessels and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in 1 mL of warm medium.
-
Add TMRE or JC-1 dye to the cell suspension at the recommended concentration (e.g., 100-200 nM for TMRE).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) Wash the cells with PBS.
-
Resuspend the cells in FACS buffer.
-
Analyze the samples on a flow cytometer, detecting the fluorescence in the appropriate channels (e.g., PE channel for TMRE). A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
This protocol is for detecting one of the early markers of apoptosis.
Objective: To quantify the externalization of phosphatidylserine (B164497) on the plasma membrane of H929 cells treated with this compound.
Materials:
-
H929 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Treat H929 cells with this compound as described previously.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V positive, PI negative cells are in early apoptosis.
Western Blotting for Bcl-2 Family Proteins
Objective: To analyze the expression levels of key Bcl-2 family proteins (MCL-1, BAX, BAK) in H929 cells after this compound treatment.
Materials:
-
H929 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MCL-1, BAX, BAK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat H929 cells with this compound and harvest the cell pellets.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to the loading control.
Conclusion
The H929 cell line is a valuable tool for investigating the efficacy and mechanism of action of MCL-1 inhibitors like this compound. The provided protocols offer a framework for conducting key in vitro experiments to characterize the cellular response to such targeted therapies. The potent induction of apoptosis in H929 cells by this compound underscores the dependence of this multiple myeloma cell line on the MCL-1 survival pathway. However, it is important to note that while preclinical studies with this compound have shown efficacy, clinical trials have also indicated potential for cardiac toxicity, a factor to consider in the broader context of MCL-1 inhibitor development.[6]
References
Application Note: Measuring ABBV-467 Binding Kinetics with a Time-Resolved FRET Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and theoretical background for quantifying the binding kinetics of ABBV-467, a selective inhibitor of the Myeloid Cell Leukemia-1 (MCL-1) protein, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.
Introduction
This compound is a potent and selective inhibitor of MCL-1, an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] MCL-1 is overexpressed in various cancer cells, promoting tumor cell survival by sequestering pro-apoptotic proteins.[1][3] this compound disrupts this interaction, triggering apoptosis in MCL-1-dependent cancer cells.[4][5] Understanding the binding kinetics—specifically the association (k_on) and dissociation (k_off) rates—of inhibitors like this compound is critical in drug development. These parameters determine the drug's residence time on its target, which can be a better predictor of efficacy than binding affinity (K_d) alone.
Time-Resolved FRET (TR-FRET) is a robust, high-throughput assay technology ideal for studying molecular interactions in biochemical systems.[6][7][8] It combines the principles of FRET with the use of long-lifetime lanthanide fluorophores as donors (e.g., Terbium or Europium).[9][10] By introducing a time delay between excitation and signal detection, short-lived background fluorescence is eliminated, resulting in a superior signal-to-noise ratio and high sensitivity.[6][11][12]
This application note describes a kinetic probe competition assay (kPCA) using TR-FRET to measure the binding kinetics of unlabeled this compound to the MCL-1 protein.[13]
Signaling Pathway and Mechanism of Action
MCL-1 is a key regulator in the intrinsic apoptosis pathway. It binds to and sequesters the pro-apoptotic protein BAK, preventing the formation of mitochondrial pores and subsequent cell death. This compound binds to the BH3-binding groove of MCL-1, displacing BAK, which is then free to trigger the downstream apoptotic cascade.
Caption: Mechanism of this compound inducing apoptosis by inhibiting MCL-1.
TR-FRET Assay Principle
The assay operates in a competition format. The MCL-1 protein is labeled with a long-lifetime TR-FRET donor (e.g., Terbium chelate). A fluorescent tracer, which is a known ligand for the MCL-1 binding site, is labeled with a suitable acceptor (e.g., Fluorescein).
-
Bound State (High FRET): In the absence of a competitor, the acceptor-labeled tracer binds to the donor-labeled MCL-1. This brings the donor and acceptor into close proximity (<10 nm), allowing for efficient resonance energy transfer upon excitation of the donor at ~340 nm. The result is a strong emission signal from the acceptor at ~520 nm.
-
Competition (Decreased FRET): When unlabeled this compound is introduced, it competes with the tracer for the binding site on MCL-1. As this compound displaces the tracer, the donor and acceptor are separated, leading to a decrease in the FRET signal.
-
Kinetic Measurement: By monitoring the change in the TR-FRET ratio (Acceptor Emission / Donor Emission) over time in a continuous read mode, the association and dissociation rates of this compound can be determined.[14]
Experimental Workflow
The overall workflow involves preparing the reagents, running the association and dissociation experiments on a TR-FRET enabled plate reader, and analyzing the resulting kinetic data.
Caption: Workflow for measuring binding kinetics using a TR-FRET assay.
Experimental Protocols
Materials and Reagents
-
Target Protein: Recombinant human MCL-1, labeled with a Terbium (Tb) chelate (e.g., via an anti-tag antibody or direct conjugation).
-
Tracer: A known MCL-1 binding peptide or small molecule conjugated to an acceptor fluorophore (e.g., Fluorescein or Alexa Fluor 488).
-
Test Compound: Unlabeled this compound, serially diluted in appropriate solvent (e.g., DMSO) and then assay buffer.
-
Assay Buffer: E.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20.
-
Plate: Low-volume, 384-well black microplate.
-
Instrumentation: A microplate reader capable of TR-FRET detection with dual-emission reading, a pulsed excitation source, and reagent injectors.[11][14]
Protocol 1: Association Rate (k_on) Determination
This experiment measures the rate at which this compound binds to MCL-1 by observing the displacement of a pre-bound tracer.
-
Prepare Pre-incubation Mix: In a microcentrifuge tube, mix Tb-MCL-1 and the acceptor-tracer at concentrations determined by prior optimization (typically at or below their K_d). Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Prepare Compound Plate: Prepare a serial dilution of this compound in assay buffer.
-
Set up Plate Reader: Configure the reader to excite at ~340 nm and read emissions at ~620 nm (Tb donor) and ~520 nm (Fluorescein acceptor). Set to kinetic mode with the fastest possible read interval for 30-60 minutes.
-
Initiate Reading: Add the pre-incubated Tb-MCL-1/tracer mix to the wells of the 384-well plate.
-
Inject Compound: Using the plate reader's injectors, add the various concentrations of this compound to the wells and immediately begin continuous reading.
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm / 620 nm) for each time point.
-
Plot the TR-FRET ratio vs. time for each this compound concentration.
-
Fit the data to a one-phase exponential decay model to obtain the observed rate constant (k_obs) for each concentration.
-
Plot k_obs vs. [this compound]. Fit this plot to a linear regression equation: k_obs = k_on * [this compound] + k_off . The slope of this line is the association rate constant, k_on .
-
Protocol 2: Dissociation Rate (k_off) Determination
This experiment measures the rate at which this compound dissociates from MCL-1.
-
Prepare Pre-incubation Mix: In a microcentrifuge tube, mix Tb-MCL-1 and this compound (at a concentration ~10x its K_d). Incubate for 60 minutes to allow binding to reach equilibrium.
-
Prepare Competitor Solution: Prepare a high concentration of a known, potent, unlabeled MCL-1 inhibitor (can be this compound itself or another compound) in assay buffer. This will be used to prevent re-binding of the dissociated this compound.
-
Set up Plate Reader: Use the same settings as the association experiment, but set the kinetic read for a longer duration (e.g., 2-18 hours, depending on the expected residence time).
-
Initiate Reading: Add the pre-incubated Tb-MCL-1/ABBV-467 mix to the wells. Then add the acceptor-tracer to all wells.
-
Inject Competitor: Using the injectors, add the high-concentration unlabeled competitor to initiate dissociation and immediately begin continuous reading. As this compound dissociates, the acceptor-tracer will bind, causing the FRET signal to increase over time.
-
Data Analysis:
-
Calculate the TR-FRET ratio for each time point.
-
Plot the TR-FRET ratio vs. time.
-
Fit the data to a one-phase exponential association model. The rate constant from this fit is the dissociation rate constant, k_off .
-
Data Presentation
The kinetic parameters derived from the experiments should be summarized clearly. The equilibrium dissociation constant (K_d) can be calculated from the kinetic rates (K_d = k_off / k_on), and the target residence time is the reciprocal of the dissociation rate (RT = 1 / k_off).
Table 1: Binding Kinetics of this compound with MCL-1
| Parameter | Symbol | Value | Units | Method |
| Association Rate | k_on | e.g., 2.5 x 10⁶ | M⁻¹s⁻¹ | TR-FRET |
| Dissociation Rate | k_off | e.g., 2.0 x 10⁻⁵ | s⁻¹ | TR-FRET |
| Dissociation Constant (Kinetic) | K_d | e.g., 8.0 | pM | Calculated (k_off / k_on) |
| Residence Time | RT | e.g., 13.9 | hours | Calculated (1 / k_off) |
Table 2: Comparative Binding Affinity Data
This table compares the affinity of this compound to MCL-1 against other members of the Bcl-2 family, highlighting its selectivity. Data is based on published findings.[15]
| Protein Target | Binding Affinity (K_i) | Selectivity (vs. MCL-1) |
| MCL-1 | <0.01 nM | - |
| BCL-2 | 247 nM | >24,700-fold |
| BCL-xL | 642 nM | >64,200-fold |
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. youtube.com [youtube.com]
- 15. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
Application Notes and Protocols for CellTiter-Glo® Viability Assay with ABBV-467
These application notes provide a detailed protocol for assessing the cytotoxic effects of ABBV-467 on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a selective inhibitor of the Myeloid Cell Leukemia-1 (MCL-1) protein, which is a key regulator of apoptosis (programmed cell death).[1][2] MCL-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. In many cancers, MCL-1 is overexpressed, contributing to tumor cell survival and resistance to therapy.[1][3] this compound binds to MCL-1, preventing it from inhibiting pro-apoptotic proteins, thereby promoting cancer cell death.[1][4]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture.[5][6] The assay quantifies ATP, an indicator of metabolically active cells.[7][8] The amount of ATP is directly proportional to the number of viable cells. The assay involves a single reagent addition that lyses the cells and generates a luminescent signal produced by a proprietary, thermostable luciferase.[5][9] The long-lived luminescent signal allows for flexible plate reading.[7]
This protocol outlines the use of the CellTiter-Glo® assay to determine the in vitro efficacy of this compound against various cancer cell lines.
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for the CellTiter-Glo® Assay.
Data Presentation
The following table summarizes the cellular activity of this compound in various cancer cell lines. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect.
| Cell Line | Cancer Type | EC50 (nM) |
| AMO-1 | Multiple Myeloma | 0.16 |
| H929 | Multiple Myeloma | 0.47 |
| MV4-11 | Acute Myeloid Leukemia | 3.91 |
| DLD-1 | Colorectal Adenocarcinoma | >10000 |
| Data sourced from BioWorld.[2] |
Experimental Protocols
This protocol is adapted from the general Promega CellTiter-Glo® Luminescent Cell Viability Assay protocol and tailored for the evaluation of this compound.[10][11]
Materials
-
Cancer cell lines of interest (e.g., AMO-1, H929, MV4-11)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Orbital shaker
-
Luminometer or CCD camera-based plate reader
Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in culture medium to the desired seeding density. The optimal cell number per well should be determined empirically for each cell line to ensure the luminescent signal is within the linear range of the assay.[10]
-
For a 96-well plate, seed 100 µL of the cell suspension per well. For a 384-well plate, seed 25 µL per well.[10]
-
Include control wells containing medium without cells for background luminescence measurement.[11]
-
Incubate the plate overnight in a humidified incubator at 37°C and 5% CO2 to allow cells to adhere and resume normal growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the EC50 value.[4][12]
-
Add the diluted compound to the experimental wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Incubate the plate for the desired treatment duration. A common incubation time for viability assays is 24 to 72 hours.[12][13]
-
-
CellTiter-Glo® Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The integration time will depend on the instrument and the signal intensity.
-
Subtract the average background luminescence from all experimental wells.
-
Plot the luminescence signal against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
References
- 1. Facebook [cancer.gov]
- 2. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 3. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 6. news-medical.net [news-medical.net]
- 7. promega.com [promega.com]
- 8. yph-bio.com [yph-bio.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. scribd.com [scribd.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: ABBV-467 in Combination with 5-Azacitidine in AML Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1] Overexpression of MCL-1 is a known resistance mechanism to chemotherapy and other targeted agents, including the BCL-2 inhibitor venetoclax, in Acute Myeloid Leukemia (AML). 5-azacitidine, a hypomethylating agent, is a standard-of-care therapy in AML and has been shown to induce the pro-apoptotic protein NOXA, which can sensitize cancer cells to apoptosis induced by BCL-2 family inhibitors. This has provided a strong rationale for investigating the combination of MCL-1 inhibitors like this compound with 5-azacitidine to enhance anti-leukemic activity.
This document provides a summary of available preclinical data, detailed experimental protocols, and relevant signaling pathways for the combination of this compound and 5-azacitidine in AML models.
Data Presentation
In Vivo Efficacy in OCI-AML2 Xenograft Model
A key preclinical study investigated the combination of this compound and 5-azacitidine in a subcutaneous OCI-AML2 xenograft mouse model. The results, as reported in Communications Medicine, indicated that the combination did not produce a significant anti-tumor response in this specific model. This finding is in contrast to some initial reports and highlights the complexity of drug interactions in different preclinical settings.
| Model | Treatment Group | Dosing and Schedule | Outcome | Reference |
| OCI-AML2 Xenograft | This compound + 5-Azacitidine | This compound: [Dose not specified in abstract] 5-Azacitidine: 8 mg/kg, Q7D x 3 | No significant tumor inhibition observed. | Yuda J, et al. Commun Med. 2023 |
Note: While a news report suggested significant tumor growth inhibition (99%, p<0.00001) for this combination in the OCI-AML2 model, the primary scientific publication indicates the tumors were resistant to this combination.
In Vitro Studies
As of the latest literature review, specific quantitative in vitro data (e.g., cell viability IC50s, combination indices, apoptosis assays) for the direct combination of this compound and 5-azacitidine in AML cell lines has not been published. The available research primarily focuses on the combination of 5-azacitidine with the BCL-2 inhibitor venetoclax.
Signaling Pathways
The rationale for combining a hypomethylating agent like 5-azacitidine with a BH3 mimetic, such as an MCL-1 inhibitor, is rooted in the modulation of the intrinsic apoptotic pathway. 5-azacitidine has been shown to induce the expression of the pro-apoptotic BH3-only protein NOXA. NOXA can then bind to and neutralize anti-apoptotic proteins like MCL-1, thereby "priming" the cell for apoptosis. A direct MCL-1 inhibitor like this compound would further enhance this pro-apoptotic signal.
Caption: Proposed mechanism of action for combining 5-azacitidine and this compound.
Experimental Protocols
In Vivo OCI-AML2 Xenograft Model
This protocol is based on the methodology described for testing combinations in the OCI-AML2 xenograft model.
1. Cell Culture and Animal Model:
-
OCI-AML2 cells are cultured in appropriate media (e.g., Alpha-MEM with 20% FBS).
-
Immunocompromised mice (e.g., SCID/bg) are used for tumor implantation.
2. Tumor Implantation:
-
Subcutaneously inject OCI-AML2 cells (e.g., 5 x 10^6 cells in a suspension with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment Protocol:
-
Once tumors reach a predetermined size (e.g., ~200 mm³), randomize mice into treatment and control groups.
-
5-Azacitidine Administration: Administer 5-azacitidine at 8 mg/kg via intravenous (IV) injection, once every 7 days for 3 cycles (Q7D x 3).
-
This compound Administration: The specific dose for this compound in the combination study was not detailed in the available literature. For monotherapy studies with this compound in other models, doses have ranged from 3.13 to 12.5 mg/kg intravenously. A dose within this range would be a logical starting point.
-
Control Group: Administer the appropriate vehicle(s) on the same schedule.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a maximum allowed size or if signs of toxicity are observed.
Caption: Workflow for the in vivo OCI-AML2 xenograft study.
In Vitro Synergy Assessment (General Protocol)
While specific data for this compound and 5-azacitidine is not available, the following is a general protocol for assessing in vitro synergy between two compounds in AML cell lines.
1. Cell Culture:
-
Culture AML cell lines (e.g., OCI-AML2, MV4-11, MOLM-13) in their recommended media and conditions.
2. Drug Preparation:
-
Prepare stock solutions of this compound and 5-azacitidine in a suitable solvent (e.g., DMSO).
-
Create a dose-response matrix with serial dilutions of each drug and their combinations.
3. Cell Viability Assay:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with the drug matrix (single agents and combinations) for a specified time (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
4. Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated controls.
-
Determine the IC50 for each single agent.
-
Use software such as CalcuSyn or Combenefit to calculate combination indices (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
5. Apoptosis Assay (Optional):
-
Treat cells with selected concentrations of single agents and the combination for a shorter duration (e.g., 24-48 hours).
-
Stain cells with Annexin V and a viability dye (e.g., PI or 7-AAD).
-
Analyze the percentage of apoptotic cells using flow cytometry.
Caption: General workflow for an in vitro cell viability synergy study.
References
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following ABBV-467 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a key member of the B-cell lymphoma 2 (Bcl-2) protein family.[1][2] Overexpression of MCL-1 is a common survival mechanism in various cancer types, contributing to tumor maintenance and resistance to therapy.[1][2] this compound induces apoptosis in MCL-1-dependent tumor cells by binding to MCL-1 and preventing it from sequestering pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway.[1][2] Western blotting is an essential technique to elucidate the molecular mechanisms of this compound-induced apoptosis by detecting and quantifying key protein markers in this pathway.
These application notes provide a comprehensive guide for the analysis of apoptosis markers by Western blot in cancer cell lines treated with this compound. The included protocols and diagrams are intended to facilitate the experimental setup and data interpretation for researchers investigating the apoptotic effects of this MCL-1 inhibitor.
Data Presentation: Quantitative Analysis of Apoptosis Markers
The following table summarizes representative quantitative data from a Western blot analysis of an MCL-1-dependent cancer cell line (e.g., H929 multiple myeloma cells) treated with varying concentrations of this compound for 24 hours. Data is presented as a fold change in protein expression relative to an untreated control, normalized to a loading control (e.g., GAPDH or β-actin). Note: This data is illustrative and may not represent actual experimental results.
| Target Protein | Treatment Concentration | Fold Change vs. Control (Mean ± SD) |
| Cleaved Caspase-3 (17/19 kDa) | 10 nM | 2.5 ± 0.3 |
| 50 nM | 5.8 ± 0.6 | |
| 100 nM | 12.1 ± 1.5 | |
| Cleaved PARP (89 kDa) | 10 nM | 2.1 ± 0.2 |
| 50 nM | 4.9 ± 0.5 | |
| 100 nM | 10.5 ± 1.1 | |
| MCL-1 | 10 nM | 0.9 ± 0.1 |
| 50 nM | 0.8 ± 0.1 | |
| 100 nM | 0.7 ± 0.08 | |
| BAX | 10 nM | 1.1 ± 0.1 |
| 50 nM | 1.2 ± 0.15 | |
| 100 nM | 1.3 ± 0.2 | |
| BAK | 10 nM | 1.0 ± 0.1 |
| 50 nM | 1.1 ± 0.1 | |
| 100 nM | 1.2 ± 0.1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the general experimental workflow for its analysis.
Caption: this compound induced apoptosis signaling pathway.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Culture an appropriate MCL-1-dependent cancer cell line (e.g., H929, MOLM-13) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
Protein Extraction (Cell Lysis)
-
Cell Harvesting:
-
For adherent cells, wash the cells once with ice-cold phosphate-buffered saline (PBS), then add lysis buffer directly to the plate.
-
For suspension cells, collect the cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and then resuspend in lysis buffer.
-
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cell pellet or plate.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube. Store at -80°C for long-term storage or proceed to the next step.
Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-MCL-1, anti-BAX, anti-BAK, and a loading control like anti-GAPDH or anti-β-actin) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle shaking. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using a digital imaging system. Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control to obtain relative protein expression levels.
Concluding Remarks
The protocols and guidelines presented in these application notes provide a robust framework for investigating the apoptotic effects of the MCL-1 inhibitor this compound. By employing Western blot analysis to monitor key apoptosis markers, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent in cancer treatment. Consistent and meticulous execution of these protocols is crucial for obtaining reliable and reproducible data.
References
- 1. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Apoptosis Induced by ABBV-467 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a key member of the B-cell lymphoma 2 (BCL-2) family.[1][2][3] Overexpression of MCL-1 is a common survival mechanism for cancer cells and can contribute to resistance to various anticancer therapies.[2] this compound is designed to block the action of MCL-1, thereby promoting apoptosis in cancer cells that depend on this protein for survival.[2][4] Preclinical studies have demonstrated that this compound triggers rapid and mechanism-based apoptosis in MCL-1-dependent tumor cell lines.[2][4][5] This document provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Principle of the Assay
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label apoptotic cells.[6]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[6][7] By using Annexin V and PI in combination, it is possible to distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely observed).
BCL-2 Signaling Pathway and Mechanism of this compound
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[8][9] This family includes pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[10] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[9][11] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and inhibit the anti-apoptotic BCL-2 family members. This allows BAX and BAK to oligomerize and form pores in the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation, ultimately resulting in apoptosis.[9][11] this compound specifically inhibits MCL-1, thereby unleashing the pro-apoptotic activity of BAX and BAK and inducing apoptosis in MCL-1-dependent cancer cells.[2][4]
Figure 1. BCL-2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the major steps in the flow cytometry protocol for assessing apoptosis induced by this compound.
Figure 2. Experimental workflow for apoptosis detection.
Detailed Experimental Protocol
This protocol is optimized for the human multiple myeloma cell line H929, which is known to be sensitive to MCL-1 inhibition.[1][12]
Materials:
-
H929 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (prepare stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding:
-
Culture H929 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/mL in a final volume of 500 µL per well.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Suggested final concentrations for a dose-response experiment are 0 (vehicle control, e.g., 0.1% DMSO), 1 nM, 10 nM, 100 nM, and 1 µM.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the cells for a predetermined time point (e.g., 24 hours).
-
-
Cell Harvesting and Washing:
-
Carefully transfer the cells from each well to individual flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes at room temperature.
-
Aspirate the supernatant and wash the cells once with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining with Annexin V and PI:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Create a dot plot of PI (e.g., y-axis) versus Annexin V-FITC (e.g., x-axis).
-
Use the single-stained controls to set the quadrants to identify the four populations:
-
Lower-left quadrant (Q3): Live cells (Annexin V- / PI-)
-
Lower-right quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left quadrant (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant. The total percentage of apoptotic cells is the sum of the percentages in the early and late apoptotic quadrants.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| This compound Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Total Apoptotic Cells |
| Vehicle Control (0 nM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 1 nM | 85.6 ± 3.4 | 8.9 ± 1.2 | 4.5 ± 0.7 | 13.4 ± 1.9 |
| 10 nM | 62.1 ± 4.5 | 25.3 ± 2.8 | 11.6 ± 1.5 | 36.9 ± 4.3 |
| 100 nM | 25.8 ± 3.9 | 48.7 ± 5.1 | 24.5 ± 3.3 | 73.2 ± 8.4 |
| 1 µM | 8.3 ± 1.7 | 55.2 ± 6.3 | 35.5 ± 4.8 | 90.7 ± 11.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Cell damage during harvesting | Handle cells gently, reduce centrifugation speed. |
| Inappropriate compensation settings | Use single-stained controls to set proper compensation. | |
| Weak Annexin V signal | Low level of apoptosis | Increase incubation time or drug concentration. |
| Insufficient calcium in the binding buffer | Ensure 1X Binding Buffer is prepared correctly. | |
| High PI staining in all samples | Cells were not healthy at the start of the experiment | Use cells from a healthy, logarithmically growing culture. |
| Staining incubation was too long | Adhere to the recommended incubation time. |
Conclusion
This protocol provides a robust and reliable method for quantifying apoptosis induced by the MCL-1 inhibitor this compound. The use of Annexin V and PI staining with flow cytometry allows for the clear distinction between live, early apoptotic, and late apoptotic/necrotic cell populations, providing valuable insights into the compound's mechanism of action and potency. Proper experimental design, including appropriate controls and careful data analysis, is crucial for obtaining accurate and reproducible results. This information is essential for the preclinical evaluation of this compound and other targeted anticancer agents.
References
- 1. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 2. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: ABBV-467 Induced Cardiotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiotoxic effects of ABBV-467.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins like BAX and BAK, thereby promoting apoptosis in cancer cells that are dependent on MCL-1 for survival.
Q2: What is the nature of the cardiotoxicity observed with this compound?
A2: The cardiotoxicity associated with this compound is considered an "on-target" effect, meaning it is a direct consequence of MCL-1 inhibition in cardiomyocytes. This is considered a class effect for MCL-1 inhibitors. The primary clinical manifestation is an increase in cardiac troponin levels, which are sensitive biomarkers of myocardial injury.[2]
Q3: Why is MCL-1 important for normal heart function?
A3: MCL-1 is crucial for the health and survival of cardiomyocytes. It plays a vital role in:
-
Preventing Apoptosis: MCL-1 sequesters the pro-apoptotic proteins BAX and BAK, preventing the initiation of the intrinsic apoptotic pathway.[3][4]
-
Maintaining Mitochondrial Function: MCL-1 is essential for normal mitochondrial respiration, ATP production, and overall mitochondrial homeostasis.[3][5][6][7]
-
Regulating Autophagy: MCL-1 is involved in the process of autophagy, which is the cellular mechanism for clearing damaged organelles, including mitochondria (mitophagy).[5][7]
Q4: What is the hypothesized signaling pathway for this compound-induced cardiotoxicity?
A4: The inhibition of MCL-1 by this compound in cardiomyocytes is thought to initiate a cascade of events leading to cellular damage and the release of cardiac troponins. The proposed pathway involves the disruption of critical cellular functions that are dependent on MCL-1. This leads to mitochondrial dysfunction and ultimately cardiomyocyte injury.
Troubleshooting Guide
Issue: Unexpectedly high levels of cardiac troponin release in in-vitro cardiomyocyte assays.
| Potential Cause | Troubleshooting Step |
| On-target toxicity due to MCL-1 inhibition | This is the expected mechanism. Confirm by running parallel experiments with a structurally distinct MCL-1 inhibitor to see if the effect is reproducible. Consider using a negative control compound that does not inhibit MCL-1. |
| Cardiomyocyte culture health | Ensure optimal culture conditions. Assess baseline viability and troponin release in untreated control wells. Poor culture health can lead to non-specific troponin leakage. |
| Assay sensitivity and specificity | Verify the specificity of the troponin assay for the species of cardiomyocytes being used (e.g., human iPSC-derived). Run appropriate positive controls (e.g., doxorubicin) to confirm assay performance. |
| Compound concentration | Perform a dose-response curve to determine the EC50 for troponin release. High concentrations may induce off-target effects or overt cytotoxicity not representative of the intended mechanism. |
Issue: Difficulty in detecting a significant increase in apoptosis markers (e.g., caspase-3/7 activity) despite observing troponin release.
| Potential Cause | Troubleshooting Step |
| Early stage of apoptosis | Measure apoptosis markers at earlier time points post-treatment. Troponin release may precede the full activation of executioner caspases. |
| Non-apoptotic cell death pathways | Investigate markers of other cell death pathways, such as necroptosis or pyroptosis, which can also lead to membrane damage and troponin release. |
| Mitochondrial dysfunction as the primary driver | Focus on assays that measure mitochondrial health, such as mitochondrial membrane potential (e.g., TMRE staining) or ATP production, as these may be more sensitive early indicators of this compound-induced stress. |
Quantitative Data Summary
The following table summarizes the key findings from the Phase 1 clinical trial of this compound in patients with relapsed/refractory multiple myeloma (NCT04178902).[8][2][9]
| Parameter | Value | Reference |
| Number of Patients with Troponin Increase | 4 out of 8 | [8][2][9] |
| Example Troponin T Range in an Affected Patient | 0.015 - 0.038 ng/mL | [10][11] |
| Reference Range for Troponin T | ≤0.014 ng/mL | [10][11] |
| Example this compound Dose in an Affected Patient | 0.53 mg/kg once per week | [10][11] |
Experimental Protocols
1. In-Vitro Assessment of this compound Induced Cardiotoxicity using Human iPSC-Derived Cardiomyocytes
-
Objective: To quantify the release of cardiac troponin I (cTnI) from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) following treatment with this compound.
-
Methodology:
-
Plate hiPSC-CMs in a 96-well plate at a suitable density and allow them to form a spontaneously beating syncytium.
-
Prepare a dose-response curve of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cardiotoxicity (e.g., doxorubicin).
-
Replace the medium in the hiPSC-CM wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time course (e.g., 24, 48, and 72 hours).
-
At each time point, collect the cell culture supernatant for cTnI analysis.
-
Measure the concentration of cTnI in the supernatant using a high-sensitivity enzyme-linked immunosorbent assay (ELISA) specific for human cTnI.
-
In parallel, assess cell viability in the treated wells using an appropriate assay (e.g., CellTiter-Glo®) to normalize troponin release to the number of viable cells.
-
Analyze the data to determine the dose- and time-dependent effect of this compound on cTnI release.
-
2. Assessment of Mitochondrial Membrane Potential
-
Objective: To evaluate the effect of this compound on mitochondrial health in cardiomyocytes.
-
Methodology:
-
Culture hiPSC-CMs on glass-bottom plates suitable for microscopy.
-
Treat the cells with this compound at various concentrations and for different durations.
-
In the final 30 minutes of treatment, add a fluorescent dye that accumulates in mitochondria based on their membrane potential (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE).
-
Wash the cells with fresh medium to remove excess dye.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of TMRE in individual cells. A decrease in fluorescence intensity indicates mitochondrial depolarization and dysfunction.
-
Visualizations
Caption: Hypothesized signaling pathway of this compound induced cardiotoxicity.
Caption: Experimental workflow for in-vitro cardiotoxicity assessment.
References
- 1. drughunter.com [drughunter.com]
- 2. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. grantome.com [grantome.com]
- 7. MCL1 is critical for mitochondrial function and autophagy in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cardiac Troponin Elevation with MCL-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myeloid Cell Leukemia 1 (MCL-1) inhibitors. The focus is on understanding and mitigating the associated elevation of cardiac troponins, a key indicator of cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated cardiac troponin levels in our cardiomyocyte cultures after treatment with our novel MCL-1 inhibitor. Is this an expected outcome?
A1: Yes, this is a documented class effect of MCL-1 inhibitors.[1][2] MCL-1 is crucial for the survival and normal function of cardiomyocytes, primarily by maintaining mitochondrial homeostasis.[3][4][5] Inhibition of MCL-1 can disrupt these functions, leading to cardiomyocyte stress or injury and the subsequent release of cardiac troponins (cTnT and cTnI). Several clinical trials of MCL-1 inhibitors have been halted due to observed increases in patient troponin levels.[6][7][8][9][10][11]
Q2: What is the underlying mechanism for MCL-1 inhibitor-induced cardiac troponin elevation?
A2: The primary mechanism is not related to the canonical apoptosis pathway that is targeted in cancer cells. Instead, it involves the disruption of MCL-1's non-apoptotic functions within cardiomyocytes.[5] Key proposed mechanisms include:
-
Mitochondrial Dysfunction: MCL-1 is essential for normal mitochondrial function, including respiration and dynamics (fusion and fission).[3][5][12] Its inhibition leads to mitochondrial structural abnormalities, defective respiration, and impaired ATP production.[4][12]
-
Disruption of Mitochondrial Dynamics: MCL-1 interacts with proteins like DRP-1, which are critical for mitochondrial fission.[5][7][8] Inhibition of MCL-1 disrupts this interaction, leading to altered mitochondrial morphology and function.[5]
-
Protein Accumulation: Some studies suggest that MCL-1 inhibitors, by binding to the MCL-1 protein, can paradoxically increase its stability and lead to its accumulation. This accumulation within cardiomyocytes may trigger a cellular rewiring that results in necrosis rather than apoptosis, causing the release of troponins.[6]
Q3: Our in vitro experiments with iPSC-derived cardiomyocytes did not predict the troponin elevation seen in our in vivo animal models. Why might there be a discrepancy?
A3: This is a known challenge in the field. Discrepancies between in vitro and in vivo models can arise from several factors:
-
Model Limitations: While iPSC-derived cardiomyocytes are a valuable tool, they may not fully recapitulate the complex environment of the adult heart.[7][8] Furthermore, differences in protein sequences between species (e.g., human vs. non-humanized murine models) can lead to different responses to inhibitors.[7][8]
-
Systemic Effects: In vivo models incorporate systemic physiological responses, such as stress from exercise, which can unmask cardiotoxicity that is not apparent in static in vitro cultures.[7][8] A study using a mouse model with a humanized Mcl-1 protein successfully mimicked the troponin elevation seen in human trials, which was missed by earlier in vitro and non-humanized animal models.[7][8]
Q4: We are seeing significant cardiomyocyte death at high concentrations of our MCL-1 inhibitor, but only minimal troponin release at lower, clinically relevant concentrations. How should we interpret this?
A4: This suggests a dose-dependent effect, which has been observed in clinical studies.[10] At high concentrations, the inhibitor may be inducing widespread apoptosis or necrosis, leading to significant cell death. At lower, more clinically relevant doses, the effect may be a more subtle cardiomyocyte injury or stress, leading to troponin leakage without immediate, widespread cell death. It is crucial to establish a therapeutic window where the anti-tumor effects are maximized and cardiotoxicity is minimized. The elevation of troponins, even if asymptomatic, is considered a sign of cardiac injury and has been a primary reason for the discontinuation of clinical trials.[9][10]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in troponin levels between replicate experiments. | 1. Inconsistent cell culture health or density. 2. Variability in inhibitor concentration or incubation time. 3. Inconsistent sample collection and processing. | 1. Standardize cell seeding density and monitor culture health (e.g., morphology, beat rate for iPSC-CMs). 2. Prepare fresh inhibitor dilutions for each experiment and ensure precise timing. 3. Follow a strict protocol for collecting supernatant/plasma and minimize freeze-thaw cycles. |
| No significant troponin elevation observed, even at high inhibitor concentrations. | 1. The specific cell model (e.g., non-human cardiomyocytes) may be less sensitive to MCL-1 inhibition. 2. The inhibitor may have poor cell permeability or be rapidly metabolized in the culture medium. 3. The troponin assay lacks the required sensitivity. | 1. Consider using human iPSC-derived cardiomyocytes or an in vivo model with a humanized Mcl-1 protein.[7][8] 2. Verify target engagement within the cells (e.g., via co-immunoprecipitation to show disruption of MCL-1/BAK interaction). 3. Use an ultrasensitive troponin assay with a low limit of detection.[13] |
| Elevated troponin levels are observed, but without other functional signs of cardiotoxicity (e.g., no change in cardiomyocyte beat rate). | 1. Troponin release can be a very sensitive marker of myocyte injury, preceding functional decline.[14] 2. The functional assays may not be sensitive enough to detect subtle changes. | 1. Conduct a time-course experiment to determine if functional changes appear at later time points. 2. Employ more sensitive functional assays, such as multi-electrode arrays (MEAs) to assess electrophysiology or contractility assays. 3. Analyze mitochondrial function and morphology directly via Seahorse assays and electron microscopy, respectively.[5][12] |
| In vivo study shows troponin elevation but no change in cardiac function (e.g., ejection fraction). | This observation mirrors findings from some clinical and preclinical studies.[7][8] The troponin elevation indicates myocardial injury, but the heart may have sufficient reserve to maintain global function, especially in the short term. This is still considered a significant safety concern. | 1. Continue monitoring cardiac function over a longer period to assess for chronic effects. 2. Perform histological analysis of heart tissue to look for signs of fibrosis, inflammation, or subtle cellular damage. 3. Consider incorporating a physiological stressor (e.g., strenuous exercise in animal models) to potentially unmask functional deficits.[7][8] |
Quantitative Data Summary
Table 1: Clinical Stage MCL-1 Inhibitors and Associated Cardiotoxicity
| Compound | Company | Program Status | Cardiotoxicity Signal | Reference(s) |
| MIK665 (S64315) | Novartis / Servier | Terminated | Elevated troponin-I | [6][7][8] |
| AMG 176 | Amgen / Beigene | Terminated | Cardiac toxicity observed | [6] |
| AMG 397 | Amgen / Beigene | Terminated | Elevated troponin-I | [6] |
| AZD5991 | AstraZeneca | Terminated | Elevated troponin-I & T | [6][9][10] |
| ABBV-467 | AbbVie | Terminated | Elevated troponin-I & T | [1][2][6] |
| PRT1419 | Prelude Therapeutics | Terminated | No cardiac toxicity reported | [6] |
| GS-9716 | Gilead Sciences | Ongoing (Recruiting) | - | [6] |
Table adapted from Captor Therapeutics, 2024.[6]
Table 2: Preclinical In Vivo Troponin T Data for MIK665
| Treatment Group | High-Sensitivity Troponin T (hs-troponin T) [pg/ml] |
| Placebo | 83.4 ± 31.6 |
| MIK665 + Venetoclax | 1276.6 ± 465 |
Data from a mouse model with a humanized Mcl-1 protein subjected to strenuous exercise. The results show a significant elevation in troponin T levels in the treatment group compared to placebo (p<0.001).[8]
Experimental Protocols
Protocol 1: In Vitro Cardiotoxicity Assessment Using iPSC-Derived Cardiomyocytes
-
Cell Culture: Plate human iPSC-derived cardiomyocytes (hiPSC-CMs) on fibronectin-coated plates (e.g., 96-well) at a density that allows for the formation of a spontaneously beating syncytium. Maintain in appropriate cardiomyocyte culture medium for at least 7-10 days to allow for maturation.
-
Compound Treatment: Prepare serial dilutions of the MCL-1 inhibitor in the culture medium. Replace the medium in the hiPSC-CM wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Time-Points: Collect supernatant at multiple time points (e.g., 24, 48, 72 hours) to assess the kinetics of troponin release.
-
Troponin Quantification: At each time point, carefully collect the cell culture supernatant. Centrifuge to remove any cellular debris. Analyze the supernatant for cardiac troponin I (cTnI) or T (cTnT) levels using an ultrasensitive immunoassay (e.g., ELISA, Single Molecule Counting).[13][14]
-
Viability/Cytotoxicity Assessment: After the final time point, assess cell viability in the corresponding wells using a standard method such as an MTS assay or by measuring lactate (B86563) dehydrogenase (LDH) release in the supernatant.
-
Data Analysis: Normalize troponin levels to the total protein content or cell number if significant cytotoxicity is observed. Compare troponin release in treated groups to the vehicle control.
Protocol 2: Quantification of Cardiac Troponins by Immunoaffinity Enrichment and Mass Spectrometry
This protocol provides a high-specificity alternative to immunoassays for troponin quantification.
-
Sample Preparation: Collect plasma samples from in vivo studies or supernatant from in vitro experiments.
-
Immunoaffinity Enrichment:
-
Couple anti-cTnI antibodies to magnetic nanoparticles (beads).
-
Incubate the antibody-coupled beads with the plasma/supernatant sample to capture cTnI. A full-length isotopically labeled cTnI protein should be added as an internal standard.
-
Use a magnet to separate the beads from the sample matrix. Wash the beads several times to remove non-specifically bound proteins.
-
-
Enzymatic Digestion: Elute the captured cTnI from the beads and perform an in-solution tryptic digest to generate specific peptides.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a multiple reaction monitoring (MRM) method to specifically detect and quantify at least three unique tryptic peptides from cTnI and their corresponding heavy-labeled internal standards.[15]
-
-
Quantification: Calculate the concentration of cTnI in the original sample by comparing the peak areas of the endogenous peptides to those of the known-concentration internal standard peptides.[15]
Visualizations
References
- 1. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. captortherapeutics.com [captortherapeutics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. captortherapeutics.com [captortherapeutics.com]
- 12. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasensitive quantification of cardiac troponin I by a Single Molecule Counting method: analytical validation and biological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo examination of cardiac troponins as biochemical markers of drug-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of cardiac troponin I in human plasma by immunoaffinity enrichment and targeted mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
ABBV-467 Preclinical Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the preclinical off-target effects of ABBV-467, a selective MCL-1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and observations that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins like BAK, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[2][3]
Q2: Were any significant off-target effects identified in preclinical safety studies?
A2: Preclinical safety pharmacology and toxicology studies were conducted as part of the Investigational New Drug (IND)-enabling program for this compound. These studies in rats and dogs did not identify any cardiovascular risks.[3] However, a significant finding that emerged in the first-in-human clinical trial was an increase in cardiac troponin levels in some patients, suggesting potential cardiac effects that were not predicted by the preclinical animal models.[4][5] This is now believed to be a potential on-target effect in cardiomyocytes rather than a classical off-target effect.[4][5]
Q3: Were cardiac troponin levels measured in the preclinical toxicology studies?
A3: No, cardiac troponin levels were not measured in the preclinical toxicology studies in rats and dogs.[3] The standard protocol for these studies did not include troponin measurements because there were no observable signs of cardiac damage, such as effects on blood pressure, heart rate, or ECG parameters, in the cardiovascular safety pharmacology studies.[3]
Q4: What were the findings of the preclinical cardiovascular safety pharmacology studies in dogs?
A4: GLP-compliant safety pharmacology studies in dogs, including both anesthetized and conscious telemetered models, showed no adverse effects of this compound on cardiovascular function.[3] Specifically, there were no significant changes observed in blood pressure, heart rate, or electrocardiogram (ECG) parameters.[3]
Q5: Were any other tissue-specific toxicities observed in preclinical animal models?
A5: Yes, once-weekly intravenous dosing of this compound in both rats and dogs resulted in microscopic observations of apoptosis and single-cell necrosis.[3] Specific details regarding the affected organs and the dose-dependency of these findings are not fully detailed in the available literature.
Q6: How selective is this compound for MCL-1 over other Bcl-2 family proteins?
A6: this compound is highly selective for MCL-1. In a FRET-based binding assay, this compound demonstrated a binding affinity (Ki) of less than 0.01 nM for MCL-1, while the Ki values for other Bcl-2 family proteins were significantly higher, in the range of 247-642 nM.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cardiomyocyte toxicity or stress in vitro. | This may be an on-target effect of MCL-1 inhibition in cardiomyocytes, which rely on MCL-1 for survival. This effect was not predicted by preclinical animal models but was observed in human clinical trials.[4][5] | Titrate this compound concentration to determine the therapeutic window for your specific cancer cell model versus any cardiomyocyte model you are using.Consider using shorter exposure times, as this compound has been shown to induce rapid apoptosis.[1]If available, utilize advanced cellular models such as 3D cardiac spheroids or iPSC-derived cardiomyocytes for more translational cardiotoxicity screening. |
| Discrepancy between in vitro efficacy and in vivo tolerability. | High doses of this compound (e.g., 25 mg/kg in mice) have been shown to be poorly tolerated, even though lower doses are effective for tumor growth inhibition.[6] | Perform a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific animal model.Consider intermittent dosing schedules (e.g., once weekly) which have been shown to be effective in preclinical models.[4] |
| Observation of apoptosis in non-tumor tissues in vivo. | Preclinical studies in rats and dogs have reported microscopic evidence of apoptosis/single-cell necrosis in some tissues with weekly dosing.[3] | Conduct thorough histopathological analysis of all major organs in your in vivo studies.Correlate any observed tissue damage with the pharmacokinetic profile of this compound to understand exposure-response relationships.Consider the use of biomarkers for tissue damage in your studies. |
Data Presentation
Preclinical Cardiovascular Safety Pharmacology in Dogs
Specific quantitative data from the GLP safety pharmacology studies in dogs, such as blood pressure, heart rate, and ECG interval changes at specific doses of this compound, are not publicly available in the reviewed literature. The studies concluded that there were no effects on these parameters.
In Vitro Selectivity of this compound
| Protein | Binding Affinity (Ki, nM) |
| MCL-1 | < 0.01 |
| Other Bcl-2 Family Proteins | 247 - 642 |
| Data from a FRET-based binding assay.[6] |
In Vivo Efficacy and Tolerability in a Mouse Xenograft Model (AMO-1)
| Dose (mg/kg, i.v.) | Tumor Growth Inhibition | Tolerability |
| 3.13 | 46% | Well-tolerated |
| 6.25 | - | Well-tolerated |
| 12.5 | 97% (complete regression at day 20) | Well-tolerated |
| 25 | - | Not well-tolerated |
| Data from a multiple myeloma xenograft model in mice.[6] |
Experimental Protocols
General Methodology for In Vitro Apoptosis Assays (as conducted with H929 cells)
-
Cell Culture: Culture H929 multiple myeloma cells in appropriate media and conditions.
-
Compound Treatment: Treat cells with a dose range of this compound for a specified period (e.g., 24 hours).
-
Apoptosis Induction Analysis:
-
Caspase-3/7 Activation: Measure caspase-3/7 activity using a commercially available luminescent or fluorescent assay kit.
-
Mitochondrial Membrane Potential (ΔΨm): Assess changes in mitochondrial membrane potential using a fluorescent dye such as JC-1 or TMRE, followed by flow cytometry analysis.
-
Phosphatidylserine Externalization: Stain cells with Annexin V and a viability dye (e.g., propidium (B1200493) iodide) and analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
-
Data Analysis: Determine EC50 values for each apoptotic marker by plotting the dose-response curves.
General Methodology for In Vivo Xenograft Efficacy Studies
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or NSG).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line of interest (e.g., AMO-1 multiple myeloma cells).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Compound Administration: Once tumors reach a specified volume, randomize animals into vehicle control and treatment groups. Administer this compound intravenously at various doses and schedules (e.g., single dose or once weekly).
-
Efficacy Endpoints:
-
Measure tumor volume throughout the study.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
-
Tolerability Assessment:
-
Monitor animal body weight and overall health status throughout the study.
-
Perform necropsy and histopathological analysis of tumors and major organs at the end of the study.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Relationship between preclinical and clinical cardiac findings.
References
- 1. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
Technical Support Center: Investigating Resistance to ABBV-467
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the MCL-1 inhibitor, ABBV-467.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway in cancer cells that are dependent on MCL-1 for survival.[1][2]
Q2: In which cancer types has this compound shown preclinical or clinical activity?
This compound has demonstrated preclinical efficacy in models of hematologic malignancies, including multiple myeloma and acute myeloid leukemia (AML).[3][4] It has been investigated in a Phase I clinical trial for patients with multiple myeloma.[3][5]
Q3: Are there any known clinical challenges associated with this compound?
Clinical development of this compound has been associated with on-target cardiotoxicity, specifically increases in cardiac troponin levels in some patients.[3][4][5][6] This is a potential class effect for MCL-1 inhibitors.[3][4]
Q4: What are the potential mechanisms of resistance to BCL-2 family inhibitors like this compound?
While specific resistance mechanisms to this compound are still under investigation, mechanisms observed for other BCL-2 family inhibitors, such as venetoclax, may be relevant. These include:
-
Upregulation of other anti-apoptotic proteins: Increased expression of BCL-2 or BCL-XL can compensate for MCL-1 inhibition.[7][8]
-
Mutations in BCL-2 family proteins: Alterations in the drug's binding site on MCL-1 could reduce its efficacy.[9]
-
Mutations in pro-apoptotic effector proteins: Loss-of-function mutations in proteins like BAX, which are essential for executing apoptosis, can confer resistance.[7]
-
Activation of alternative survival pathways: Upregulation of pro-survival signaling cascades can bypass the need for MCL-1.[10]
-
Changes in mitochondrial metabolism: Alterations in mitochondrial oxidative phosphorylation have been linked to resistance to BCL-2 inhibitors.[7]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in cell culture over time.
| Possible Cause | Suggested Solution |
| Development of acquired resistance. | Generate a resistant cell line by continuous exposure to escalating doses of this compound. Characterize the resistant phenotype and investigate the underlying mechanisms (See Experimental Protocols section). |
| Cell line heterogeneity. | Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to this compound. |
| Inconsistent drug potency. | Aliquot and store this compound at the recommended temperature to avoid repeated freeze-thaw cycles. Regularly test the drug's activity on a sensitive control cell line. |
Problem 2: No induction of apoptosis observed after this compound treatment in a supposedly sensitive cell line.
| Possible Cause | Suggested Solution |
| Sub-optimal drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line. |
| Incorrect assessment of apoptosis. | Use multiple methods to detect apoptosis, such as western blotting for cleaved PARP and caspases, and flow cytometry for Annexin V staining. |
| Intrinsic resistance. | The cell line may not be dependent on MCL-1 for survival. Assess the baseline expression levels of BCL-2 family proteins (MCL-1, BCL-2, BCL-XL) by western blot. |
| Technical issues with the apoptosis assay. | Include positive and negative controls in your experiment. For example, use a known apoptosis-inducing agent as a positive control. |
Quantitative Data Summary
Table 1: Preclinical Activity of this compound in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| AMO-1 | Multiple Myeloma | Cell Viability | EC50 | 0.16 nM | [6] |
| H929 | Multiple Myeloma | Cell Viability | EC50 | 0.47 nM | [6] |
| MV4-11 | Acute Myeloid Leukemia | Cell Viability | EC50 | 3.91 nM | [6] |
| DLD-1 | Colorectal Cancer | Cell Viability | EC50 | >10,000 nM | [6] |
Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model (AMO-1)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Complete Tumor Regression | Reference |
| Vehicle Control | - | - | - | [11] |
| This compound (3.13 mg/kg) | Single IV dose | 46% | Not Observed | [11] |
| This compound (6.25 mg/kg) | Single IV dose | - | Not Observed | [11] |
| This compound (12.5 mg/kg) | Single IV dose | 97% | Observed at day 20 | [11] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for developing drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.[2][11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability reagent (e.g., MTT, XTT)
-
Microplate reader
Procedure:
-
Determine the initial IC50:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 72 hours).
-
Determine the cell viability using an MTT or XTT assay.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
-
-
Initiate resistance induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells in this medium, passaging them as they reach confluence.
-
-
Dose escalation:
-
Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor the cells for signs of recovery and stable growth before each subsequent dose escalation.
-
-
Establishment and characterization of the resistant line:
-
Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
At this point, the cell line is considered resistant.
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreserve the resistant cells at various passages.
-
Protocol 2: Western Blotting for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins by western blotting.[12][13]
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-MCL-1, anti-BCL-2, anti-BCL-XL, anti-BAX, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment and lysis:
-
Treat both parental and resistant cells with this compound at the desired concentrations and time points.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
-
Protein quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and protein transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. SOHO State of the Art Updates and Next Questions | Mechanisms of Resistance to BCL2 Inhibitor Therapy in Chronic Lymphocytic Leukemia and Potential Future Therapeutic Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing ABBV-467 Dosage to Reduce Toxicity
Disclaimer: As of December 2025, there is no publicly available scientific literature or clinical trial data for a compound designated "ABBV-467." The following information is presented as a hypothetical framework based on common challenges and methodologies in early-stage drug development for small molecule inhibitors. This guide is intended for research professionals and should be adapted based on the actual experimental data for the compound .
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target toxicity in our in vitro models even at low concentrations of this compound. What could be the cause?
A1: Significant in vitro toxicity at low concentrations can stem from several factors. Firstly, the target itself, while promising, may have essential physiological roles in the cell models being used, leading to on-target toxicity. Secondly, this compound might have one or more off-target binding partners that are critical for cell viability. It is also possible that the metabolic byproducts of this compound in the cell culture medium are cytotoxic. We recommend performing a comprehensive kinase panel screen and a broader off-target liability panel to identify potential unintended binding partners.
Q2: How can we differentiate between on-target and off-target toxicity of this compound?
A2: Differentiating between on-target and off-target toxicity is a critical step. A common approach is to use a "rescue" experiment. This can be achieved by overexpressing the intended target of this compound in your cell line. If the toxicity is on-target, overexpression of the target may rescue the cells from the compound's effects. Conversely, if the toxicity persists despite target overexpression, it is likely due to off-target effects. Another approach is to use a structurally related but inactive analog of this compound as a negative control.
Q3: What are the recommended initial steps for optimizing the dosage of this compound in preclinical animal models?
A3: For preclinical dosage optimization, a dose-range-finding (DRF) study is the standard starting point. This involves administering a wide range of this compound doses to a small number of animals to identify the maximum tolerated dose (MTD). Key parameters to monitor include clinical signs of toxicity (e.g., weight loss, changes in behavior), hematology, and clinical chemistry. The data from the DRF study will inform the dose levels for subsequent efficacy studies.
Troubleshooting Guides
Issue 1: High inter-animal variability in toxicity observed in mouse models.
-
Possible Cause 1: Formulation and Bioavailability Issues.
-
Troubleshooting Step: Analyze the plasma concentrations of this compound in all study animals to correlate exposure with the observed toxicity. If the formulation is leading to inconsistent absorption, consider reformulating the compound. A workflow for this is outlined below.
-
-
Possible Cause 2: Genetic Variability in the Animal Strain.
-
Troubleshooting Step: Ensure that all animals are from a consistent and well-characterized genetic background. If using an outbred stock, consider switching to an inbred strain to reduce genetic variability.
-
-
Possible Cause 3: Differences in Animal Handling and Environmental Factors.
-
Troubleshooting Step: Standardize all animal handling procedures, housing conditions, and diet across all experimental groups.
-
Issue 2: Unexpected organ-specific toxicity (e.g., hepatotoxicity) at doses required for efficacy.
-
Possible Cause 1: Target-Mediated Toxicity in the Affected Organ.
-
Troubleshooting Step: Perform immunohistochemistry (IHC) or RNA-seq on the affected organ to determine the expression level of the intended target of this compound. High target expression in the liver, for example, could explain on-target hepatotoxicity.
-
-
Possible Cause 2: Off-Target Kinase Inhibition.
-
Troubleshooting Step: Conduct a comprehensive kinome scan to identify any off-target kinases that are inhibited by this compound at concentrations achieved in the plasma. Cross-reference any identified off-targets with known roles in the affected organ's physiology.
-
-
Possible Cause 3: Metabolic Activation to a Toxic Intermediate.
-
Troubleshooting Step: Perform in vitro metabolism studies using liver microsomes to identify any reactive metabolites of this compound.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the cell viability against the log concentration of this compound to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Acclimation: Acclimate mice (e.g., C57BL/6) to the facility for at least one week before the study.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dose Administration: Administer increasing doses of this compound (e.g., 1, 3, 10, 30, 100 mg/kg) to groups of 3-5 mice via the intended clinical route (e.g., oral gavage).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight changes, food and water intake, and any signs of distress.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-15% reduction in body weight or any signs of significant clinical distress.
-
Terminal Procedures: At the end of the study (e.g., 7-14 days), collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Target Expression | IC50 (µM) |
| Cancer Line A | High | 0.05 |
| Cancer Line B | Low | 1.2 |
| Normal Hepatocytes | Moderate | 5.8 |
| Normal Renal Cells | Low | > 20 |
Table 2: Hypothetical Dose-Range-Finding Study Results for this compound in Mice
| Dose (mg/kg) | Mean Body Weight Change (%) | Key Clinical Signs |
| 1 | +2.5 | None |
| 3 | +1.8 | None |
| 10 | -3.2 | Mild lethargy |
| 30 | -11.5 | Significant lethargy, ruffled fur |
| 100 | -22.0 (with mortality) | Severe lethargy, ataxia |
Visualizations
Caption: A generalized workflow for preclinical toxicity assessment of a novel compound.
Caption: Differentiating on-target efficacy from off-target toxicity pathways.
ABBV-467 Technical Support Center: Solubility and Formulation for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective MCL-1 inhibitor, ABBV-467. The following information is designed to address common challenges encountered during the formulation of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For in vitro and initial formulation steps, Dimethyl Sulfoxide (DMSO) is an effective solvent. This compound has a high solubility in DMSO, reaching up to 100 mg/mL.[1] It is crucial to ensure complete dissolution in DMSO before adding any aqueous components to prevent precipitation.
Q2: A specific intravenous (IV) formulation for this compound has been reported in preclinical studies. What is the composition of this formulation?
A published intravenous formulation for this compound used in preclinical xenograft studies consists of a three-part vehicle.[2] The final composition is a mixture of 5% DMSO, 10% Cremophor EL, and 85% D5W (dextrose 5% in water).[2]
Q3: How do I prepare the IV formulation of this compound?
The proper preparation of the intravenous formulation is critical to ensure the solubility and stability of this compound. A detailed, step-by-step protocol is provided in the Experimental Protocols section below. The key is to first completely dissolve the compound in DMSO before the stepwise addition of the other excipients.[2]
Q4: My this compound precipitates out of solution when I add the aqueous component. What can I do to troubleshoot this?
Precipitation upon the addition of an aqueous phase is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Ensure Complete Initial Dissolution: Confirm that this compound is fully dissolved in DMSO before adding Cremophor EL and D5W. The use of gentle warming or sonication might aid in the initial dissolution in DMSO.
-
Order of Addition: Strictly follow the order of addition as outlined in the protocol. Add the Cremophor EL to the DMSO solution and mix thoroughly before the final addition of D5W.
-
Slow Addition and Mixing: Add the D5W solution to the DMSO/Cremophor EL mixture slowly, with constant stirring or vortexing. This allows for a gradual change in solvent polarity and can prevent the drug from crashing out.
-
Temperature: Ensure all components are at room temperature unless otherwise specified.
Q5: Are there alternative formulation strategies for poorly soluble compounds like this compound?
Yes, several strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs for in vivo studies.[2][3][4] These include:
-
Co-solvents: Using a mixture of water-miscible organic solvents.[5]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the drug.[3][5]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.[3]
-
Lipid-Based Formulations: Formulating the drug in lipids, such as self-emulsifying drug delivery systems (SEDDS), can improve oral absorption.[2][6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the dissolution rate and saturation solubility.[7]
Experimental Protocols
Protocol for the Preparation of this compound Intravenous Formulation
This protocol details the preparation of the intravenous formulation of this compound as described in preclinical studies.[2]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Cremophor® EL (Kolliphor® EL), sterile, injectable grade
-
Dextrose 5% in Water (D5W), sterile, injectable grade
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Initial Dissolution: Weigh the required amount of this compound and place it in a sterile vial. Add the calculated volume of DMSO to achieve a 5% final concentration in the total formulation volume. Ensure this compound is completely dissolved in DMSO. Gentle vortexing or sonication can be used to aid dissolution.
-
Addition of Surfactant: To the this compound/DMSO solution, add the calculated volume of Cremophor EL to reach a 10% final concentration. Mix thoroughly until a homogenous solution is obtained.
-
Addition of Aqueous Phase: Slowly add the calculated volume of D5W (to make up the remaining 85% of the final volume) to the DMSO/Cremophor EL mixture while continuously stirring or vortexing.
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation or particulates. The solution should be clear.
-
Administration: The formulation should be administered intravenously.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1] |
Table 2: Composition of this compound Intravenous Formulation
| Component | Percentage of Final Volume | Role | Reference |
| This compound | Drug | Active Pharmaceutical Ingredient | [2] |
| Dimethyl Sulfoxide (DMSO) | 5% | Primary Solvent | [2] |
| Cremophor EL | 10% | Solubilizing Agent/Surfactant | [2] |
| Dextrose 5% in Water (D5W) | 85% | Vehicle/Aqueous Phase | [2] |
Visualizations
Figure 1: Workflow for the preparation and troubleshooting of the this compound intravenous formulation.
Figure 2: Simplified signaling pathway of this compound inducing apoptosis through MCL-1 inhibition.
References
- 1. Structure-based design of a macrocyclic inhibitor for peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process Development of a Macrocyclic Peptide Inhibitor of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
Technical Support Center: Interpreting Cardiac Safety Signals of ABBV-467
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the cardiac safety signals associated with the MCL-1 inhibitor, ABBV-467. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiac safety concern observed with this compound in clinical studies?
A1: The primary cardiac safety finding for this compound is an increase in cardiac troponin levels in some patients.[1][2] In a first-in-human clinical trial (NCT04178902) involving patients with relapsed/refractory multiple myeloma, 4 out of 8 participants treated with this compound exhibited elevated plasma cardiac troponin levels.[1][2] This observation led to the termination of the clinical trial.[3]
Q2: Is the observed cardiotoxicity with this compound considered an on-target or off-target effect?
A2: The elevation in cardiac troponin is believed to be an on-target effect resulting from the inhibition of Myeloid Cell Leukemia-1 (MCL-1).[4] MCL-1 is known to be expressed in the heart and plays a crucial role in the survival and normal function of cardiomyocytes.[3][5] Therefore, the cardiac safety signal is likely a consequence of inhibiting MCL-1's natural function in heart muscle cells.
Q3: What is the role of MCL-1 in cardiomyocytes, and how does its inhibition lead to troponin release?
A3: MCL-1 is a pro-survival protein that is essential for maintaining the integrity and function of mitochondria within cardiomyocytes.[6] It plays a key role in preventing apoptosis (programmed cell death) and is involved in mitochondrial bioenergetics and autophagy (the process of clearing damaged cellular components).[6][7] Inhibition of MCL-1 in cardiomyocytes can disrupt mitochondrial function, leading to cardiomyocyte stress or injury, which in turn results in the release of cardiac troponins into the bloodstream.[6]
Q4: Were there any adverse cardiovascular findings in the preclinical safety studies of this compound?
A4: Preclinical safety pharmacology studies conducted in both anesthetized and conscious telemetered dogs did not show any significant effects of this compound on cardiovascular function, including blood pressure, heart rate, or ECG parameters, at the concentrations tested.
Q5: What are the implications of the this compound cardiac safety findings for the development of other MCL-1 inhibitors?
A5: The cardiac troponin elevations seen with this compound suggest a potential class effect for MCL-1 inhibitors. This finding highlights the importance of careful cardiac safety monitoring in the development of any therapeutic agent targeting MCL-1.[3] Future development in this class may require strategies to mitigate this on-target cardiotoxicity.
Troubleshooting Guides
Issue 1: Unexpectedly high baseline cardiac troponin levels in experimental subjects.
-
Possible Cause: Pre-existing cardiac stress or subclinical cardiac injury in the subject population. In the this compound clinical trial, it was noted that some patients with relapsed/refractory hematologic malignancies had elevated troponin levels even before starting treatment.[3]
-
Troubleshooting Steps:
-
Thorough Subject Screening: Implement rigorous screening protocols to exclude subjects with pre-existing cardiac conditions or elevated baseline troponins.
-
Establish a Stable Baseline: Collect multiple baseline troponin measurements over a period of time to ensure a stable and reliable baseline before initiating treatment.
-
Consider the Assay's Limit of Detection: Utilize high-sensitivity troponin assays and be aware of the 99th percentile upper reference limit for the specific assay being used.
-
Issue 2: Difficulty in differentiating between a true drug-induced troponin elevation and analytical variability.
-
Possible Cause: Lack of a standardized protocol for troponin measurement and interpretation.
-
Troubleshooting Steps:
-
Standardized Sampling Times: Adhere to a strict schedule for blood sample collection relative to drug administration.
-
Serial Measurements: Implement serial troponin measurements to establish a trend rather than relying on a single time point. A consistent rise following dosing is more indicative of a drug effect.
-
Centralized Laboratory Analysis: Use a single, certified laboratory for all troponin analyses to minimize inter-laboratory variability.
-
Define a Clinically Significant Change: Pre-define what magnitude of troponin increase will be considered a safety signal, often based on multiples of the upper reference limit.
-
Data Presentation
Table 1: Summary of Clinical Cardiac Safety Data for this compound
| Parameter | Finding | Reference |
| Clinical Trial | NCT04178902 (First-in-human, dose-escalation) | [1] |
| Patient Population | Relapsed/Refractory Multiple Myeloma | [1] |
| Number of Patients with Troponin Increase | 4 out of 8 | [1][2] |
| Administered Dose (in patient with reported troponin levels) | 0.53 mg/kg once weekly (Q1W) | |
| Representative Troponin T Levels (single patient) | Ranged from 0.015 to 0.038 ng/mL | |
| Reference Range for Troponin T | ≤0.014 ng/mL | |
| Other Cardiac Findings | No other corresponding cardiac findings reported |
Table 2: Summary of Preclinical Cardiovascular Safety Data for this compound
| Study Type | Animal Model | Key Findings | Reference |
| In vivo Cardiovascular Safety | Anesthetized and Conscious Telemetered Dogs | No significant effects on blood pressure, heart rate, or ECG parameters at tested concentrations. |
Experimental Protocols
1. hERG (human Ether-à-go-go-Related Gene) Potassium Channel Assay (Automated Patch Clamp)
-
Objective: To assess the potential of a test compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes.
-
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells). Culture cells to 70-90% confluency before the experiment.
-
Cell Preparation: Harvest cells using a non-enzymatic dissociation solution to ensure cell membrane integrity. Resuspend the cells in an appropriate extracellular solution.
-
Automated Patch Clamp System: Utilize an automated patch clamp system (e.g., QPatch or IonWorks Barracuda).
-
Experimental Solutions:
-
Extracellular Solution (ECS): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose), pH adjusted to 7.4.
-
Intracellular Solution (ICS): Contains a high concentration of potassium (e.g., KCl or K-gluconate), EGTA, HEPES, and Mg-ATP, pH adjusted to 7.2.
-
Test Compound Solutions: Prepare a concentration range of the test compound in the ECS. Include a vehicle control (e.g., 0.1% DMSO in ECS).
-
-
Voltage Protocol:
-
Hold the cell membrane at a potential of -80 mV.
-
Depolarize to a positive potential (e.g., +20 mV to +40 mV) to activate and then inactivate the hERG channels.
-
Repolarize to a negative potential (e.g., -50 mV to -60 mV) to elicit the characteristic hERG tail current as channels recover from inactivation and deactivate.
-
-
Data Acquisition and Analysis:
-
Record the hERG tail current in the absence (baseline) and presence of different concentrations of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the hERG current is inhibited).
-
-
2. In Vivo Cardiovascular Safety Study in Conscious Telemetered Dogs
-
Objective: To evaluate the effects of a test compound on cardiovascular parameters (ECG, blood pressure, heart rate) in a conscious, freely moving large animal model.
-
Methodology:
-
Animal Model: Use purpose-bred beagle dogs surgically implanted with telemetry transmitters. Allow for a sufficient recovery period after surgery.
-
Housing: House animals in a controlled environment with a regular light-dark cycle.
-
Telemetry System: Use a validated telemetry system to continuously record ECG, blood pressure, and heart rate.
-
Dosing:
-
Administer the test compound via the intended clinical route (e.g., intravenous or oral).
-
Include a vehicle control group and at least three dose levels of the test compound.
-
Use a crossover design where each animal receives all treatments (vehicle and different doses) with an adequate washout period between administrations.
-
-
Data Collection:
-
Record baseline cardiovascular data for a defined period before dosing.
-
Continuously record data for at least 24 hours post-dosing.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis to correlate drug exposure with any observed cardiovascular effects.
-
-
Data Analysis:
-
Analyze changes in heart rate, systolic and diastolic blood pressure, and various ECG intervals (e.g., PR, QRS, QT, and corrected QT such as QTcF or QTcV).
-
Compare the effects of the test compound to the vehicle control.
-
Evaluate for any dose-dependent or time-dependent changes in cardiovascular parameters.
-
-
Mandatory Visualization
Caption: MCL-1's role in cardiomyocyte survival and the effect of this compound.
Caption: Cardiac safety assessment workflow for this compound.
References
- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Anti-Apoptotic MCL-1 Localizes to the Mitochondrial Matrix and Couples Mitochondrial Fusion to Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. MCL1 is critical for mitochondrial function and autophagy in the heart - PMC [pmc.ncbi.nlm.nih.gov]
ABBV-467 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ABBV-467 under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For long-term storage, this compound stock solutions should be prepared in a suitable organic solvent such as DMSO. It is recommended to store these stock solutions at -20°C or -80°C to minimize degradation. For in vivo preclinical studies, a formulation consisting of 5% DMSO, 10% Cremophor EL, and 85% D5W (dextrose 5% in water) has been used for intravenous administration.[1] When preparing aqueous solutions for in vitro assays, it is advisable to use the diluted solution immediately to avoid potential stability issues.
Q2: How stable is this compound in aqueous solutions and cell culture media?
A2: While specific public data on the aqueous stability of this compound is limited, macrocyclic compounds can exhibit variable stability in aqueous environments. The stability in cell culture media can be influenced by several factors including pH, temperature (typically 37°C for cell-based assays), and interactions with media components. It is crucial to perform stability studies under your specific experimental conditions to determine the compound's half-life.
Q3: What are the potential degradation pathways for this compound?
A3: Like many complex small molecules, this compound may be susceptible to degradation through hydrolysis, oxidation, and photolysis. Forced degradation studies are typically performed to identify these pathways.[2][3] Potential areas of lability in the this compound structure could include ester or amide bonds (hydrolysis), electron-rich moieties (oxidation), and aromatic systems (photolysis).
Q4: Are there any known incompatibilities of this compound with common excipients or reagents?
A4: There is no publicly available comprehensive list of incompatibilities for this compound. However, as a general precaution, it is advisable to assess the compatibility of this compound with all formulation components, especially those that are reactive, such as strong oxidizing agents or highly acidic/basic excipients.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium during the incubation period.
-
Troubleshooting Steps:
-
Assess Stability: Perform a time-course experiment to measure the concentration of this compound in your specific cell culture medium at 37°C over the duration of your assay. Use an appropriate analytical method like LC-MS to quantify the remaining compound.
-
Minimize Incubation Time: If significant degradation is observed, consider reducing the incubation time of your assay if experimentally feasible.
-
Replenish Compound: For longer-term assays, you may need to replenish the media with freshly prepared this compound at regular intervals.
-
pH Control: Ensure the pH of your cell culture medium is stable throughout the experiment, as pH shifts can accelerate degradation.
-
Issue 2: Low recovery of this compound from biological matrices (e.g., plasma, tissue homogenates).
-
Possible Cause 1: Enzymatic degradation by proteases or other metabolic enzymes present in the matrix.
-
Troubleshooting Steps:
-
Add Inhibitors: Incorporate a cocktail of protease and esterase inhibitors into your biological matrix during sample preparation to minimize enzymatic degradation.
-
Work at Low Temperature: Perform all sample processing steps on ice or at 4°C to reduce enzymatic activity.
-
Rapid Processing: Process samples as quickly as possible and store them at -80°C until analysis.
-
-
Possible Cause 2: Non-specific binding to labware or proteins in the matrix.
-
Troubleshooting Steps:
-
Use Low-Binding Materials: Utilize low-protein-binding tubes and pipette tips for sample handling.
-
Optimize Extraction: Develop and validate a robust protein precipitation or liquid-liquid extraction method to ensure efficient recovery of this compound from the matrix.
-
Include Internal Standard: Use a suitable internal standard to normalize for any sample loss during processing.
-
Data Summary
The following tables summarize typical experimental conditions for assessing the stability of a small molecule drug like this compound.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours | To investigate degradation in alkaline environments. |
| Oxidation | 3% H₂O₂ | Up to 72 hours | To assess susceptibility to oxidative degradation.[4] |
| Thermal Stress | 60°C | Up to 7 days | To evaluate stability at elevated temperatures.[3] |
| Photostability | ICH Q1B guidelines (UV and visible light) | Variable | To determine sensitivity to light exposure.[3] |
Table 2: Typical Analytical Methods for Stability Assessment
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | To separate this compound from its degradation products and quantify its purity.[5] | Peak area, retention time, appearance of new peaks. |
| Mass Spectrometry (MS) | To identify the structure of degradation products and confirm the identity of this compound.[5] | Mass-to-charge ratio (m/z) of parent drug and degradants. |
| UV-Vis Spectroscopy | A simpler method for quantifying the concentration of this compound, provided degradation products do not interfere. | Absorbance at a specific wavelength. |
Experimental Protocols
Protocol 1: General Protocol for Assessing this compound Stability in a Liquid Formulation
-
Preparation: Prepare the this compound formulation at the desired concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the formulation using a validated HPLC-MS method to determine the initial concentration and purity.
-
Storage: Store aliquots of the formulation under the desired experimental conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
-
Sample Preparation: Process the sample if necessary (e.g., dilution, extraction).
-
Analysis: Analyze the samples by HPLC-MS.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Identify and quantify any major degradation products.
Visualizations
References
- 1. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ABBV-467 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABBV-467. The information is designed to help address common issues and inconsistencies that may arise during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents apoptosis, or programmed cell death.[1] By binding to MCL-1, this compound prevents it from inhibiting pro-apoptotic proteins, thereby triggering apoptosis in cancer cells that are dependent on MCL-1 for survival.[1][3]
Q2: In which cell lines is this compound expected to be active?
A2: this compound has shown potent cellular activity in various hematological cancer cell lines, such as multiple myeloma (e.g., AMO-1, H929) and acute myeloid leukemia (e.g., MV4-11).[4] However, its efficacy can be cell-line specific. For instance, in the DLD-1 cell line, where the pro-survival protein Bcl-xL also plays a key role, this compound is inactive as a single agent.[4]
Q3: What is the binding affinity of this compound for MCL-1?
A3: this compound exhibits a very high binding affinity for MCL-1, with a Ki value of less than 0.01 nM.[2][4] Its affinity for other Bcl-2 family proteins is significantly lower, in the range of 247-642 nM, highlighting its selectivity for MCL-1.[4]
Q4: Are there any known off-target effects or toxicities associated with this compound?
A4: While preclinical studies in animal models showed this compound to be well-tolerated at therapeutic doses, a first-in-human clinical trial in multiple myeloma patients revealed increases in cardiac troponin levels in some patients.[3][4] This suggests a potential for on-target cardiotoxicity, which may be a class effect for MCL-1 inhibitors.[3][5]
Troubleshooting Inconsistent Assay Results
Problem 1: Higher than expected EC50 value or no observable effect.
This is a common issue that can arise from multiple factors. A systematic approach is necessary to pinpoint the root cause.
Potential Cause & Troubleshooting Steps:
-
Compound Integrity:
-
Question: Is the this compound compound viable?
-
Action:
-
Verify the correct storage conditions and expiration date of the compound stock.
-
Prepare fresh dilutions from a new stock solution. Repeated freeze-thaw cycles can degrade the compound.[2]
-
Confirm the solubility of this compound in your assay medium. Precipitation will lead to a lower effective concentration.
-
-
-
Cell Health and Culture Conditions:
-
Question: Are the cells healthy and in the appropriate growth phase?
-
Action:
-
-
Assay Protocol and Parameters:
-
Question: Is the assay protocol optimized for your specific cell line and experimental conditions?
-
Action:
-
Incubation Time: The time required to observe apoptosis can vary between cell lines. Perform a time-course experiment to determine the optimal treatment duration.
-
Reagent Concentrations: Ensure all reagents (e.g., detection reagents, substrates) are used at their recommended concentrations.
-
Assay Type: For kinase inhibitors, the choice of assay can significantly impact results. Luciferase-based assays that measure ATP consumption may not distinguish between substrate phosphorylation and autophosphorylation.[7]
-
-
Problem 2: High background signal or low signal-to-noise ratio.
High background can mask the true biological effect of this compound, leading to inaccurate results.
Potential Cause & Troubleshooting Steps:
-
Autofluorescence:
-
Question: Are components of the cell culture medium or the microplate contributing to the background signal?
-
Action:
-
Media components like phenol (B47542) red and fetal bovine serum can be autofluorescent. Consider using phenol red-free media or performing the final measurement in phosphate-buffered saline.[8]
-
Use black microplates for fluorescence-based assays to minimize background.[9]
-
-
-
Insufficient Blocking or Washing:
-
Question: Are there non-specific antibody binding or residual reagents in the wells?
-
Action:
-
For in-cell westerns or similar antibody-based assays, ensure adequate blocking and thorough washing steps.[6]
-
-
-
Detector Settings:
Problem 3: High variability between replicate wells.
Potential Cause & Troubleshooting Steps:
-
Pipetting and Cell Seeding Inconsistency:
-
Question: Are there variations in the volume of reagents or the number of cells added to each well?
-
Action:
-
Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling.[9]
-
Ensure a homogenous cell suspension before seeding to avoid clumps and uneven cell distribution.
-
-
-
Edge Effects:
-
Question: Are the wells on the outer edges of the microplate showing different results from the inner wells?
-
Action:
-
Evaporation can be more pronounced in the outer wells. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.
-
-
-
Uneven Cell Distribution:
-
Question: Are the cells evenly distributed across the well bottom?
-
Action:
-
After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell settling.
-
Some plate readers have well-scanning features that can correct for heterogeneous signal distribution.[8]
-
-
Data Presentation
Table 1: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| AMO-1 | Multiple Myeloma | 0.16 | [4] |
| H929 | Multiple Myeloma | 0.47 | [4] |
| MV4-11 | Acute Myeloid Leukemia | 3.91 | [4] |
| DLD-1 | Colorectal Adenocarcinoma | >10,000 | [4] |
Table 2: In Vivo Efficacy of this compound in an AMO-1 Xenograft Model
| Dose (mg/kg, i.v.) | Tumor Growth Inhibition | Outcome | Reference |
| 3.13 | 46% | - | [4] |
| 6.25 | - | Maximal tumor delay of 82% | [2][4] |
| 12.5 | 97% | Complete tumor regression | [2][4] |
| 25 | - | Not well tolerated | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the desired concentrations of this compound to the corresponding wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 value.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Incubation: Incubate the plate for a shorter duration, typically 4-8 hours, as caspase activation is an earlier apoptotic event.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Signal Measurement: Mix and incubate at room temperature as per the manufacturer's protocol. Measure luminescence.
-
Data Analysis: Analyze the fold-change in caspase activity relative to the vehicle control.
Visualizations
Caption: this compound inhibits MCL-1, leading to apoptosis.
Caption: A systematic workflow for troubleshooting assay issues.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of ABBV-467 and Other Preclinical MCL-1 Inhibitors
A detailed guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of emerging Myeloid Cell Leukemia-1 (MCL-1) inhibitors.
Myeloid Cell Leukemia-1 (MCL-1), a key anti-apoptotic protein in the B-cell lymphoma 2 (BCL-2) family, has emerged as a critical therapeutic target in oncology. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against conventional therapies. This has spurred the development of a new class of drugs known as MCL-1 inhibitors. Among these, ABBV-467 has shown potent preclinical activity. This guide provides an objective comparison of this compound with other notable MCL-1 inhibitors in preclinical development, supported by experimental data, detailed methodologies, and pathway visualizations.
Overview of Preclinical MCL-1 Inhibitors
A growing number of selective MCL-1 inhibitors are being evaluated in preclinical models, each with distinct biochemical and cellular activities. This comparison focuses on this compound alongside other prominent inhibitors such as S63845, AZD5991, and AMG-176, which have demonstrated significant anti-tumor effects in various hematological and solid tumor models.
Comparative Efficacy and Potency
The preclinical efficacy of MCL-1 inhibitors is typically assessed through their binding affinity to the MCL-1 protein, their ability to induce apoptosis in cancer cell lines, and their impact on tumor growth in xenograft models. The following tables summarize the available quantitative data for a direct comparison of these key parameters.
Biochemical and Cellular Activity of MCL-1 Inhibitors
| Inhibitor | Binding Affinity (Ki) to MCL-1 | Cell Line | Cellular Activity (EC50/IC50) | Citation(s) |
| This compound | <0.01 nM | AMO-1 (Multiple Myeloma) | 0.16 nM | [1] |
| H929 (Multiple Myeloma) | 0.47 nM | [1] | ||
| MV4-11 (AML) | 3.91 nM | [1] | ||
| S63845 | 0.19 nM (human), ~1.14 nM (mouse) | Multiple Myeloma, Leukemia, Lymphoma cell lines | Potent killing of MCL-1 dependent cells | [2] |
| AZD5991 | <1 nM | MOLP8 (Multiple Myeloma) | 33 nM (caspase EC50) | [3] |
| MV4;11 (AML) | 24 nM (caspase EC50) | [3] | ||
| AMG-176 | Not explicitly stated in provided abstracts | OCI-LY1 (GCB-DLBCL) | 0.21 µM | [4] |
| TMD8 (ABC-DLBCL) | 1.45 µM | [4] |
In Vivo Antitumor Activity of MCL-1 Inhibitors
| Inhibitor | Cancer Model | Dosing | Antitumor Effect | Citation(s) |
| This compound | AMO-1 (Multiple Myeloma) Xenograft | 3.13, 6.25, 12.5 mg/kg i.v. (single dose) | 46% to 97% tumor growth inhibition. Complete regression at 12.5 mg/kg. | [1][5] |
| OCI-AML2 (AML) Xenograft | Combination with venetoclax (B612062) | 99% tumor growth inhibition. | [1] | |
| S63845 | MYC-driven Lymphoma | Not specified | Cured mice of lymphomas, alone or in combination with cyclophosphamide. | [6] |
| AZD5991 | Multiple Myeloma & AML Xenografts | Single i.v. dose | Caused tumor regressions. | [3] |
| AMG-176 | OPM-2 (Multiple Myeloma) Xenograft | 20-60 mg/kg PO, QD | Robust tumor growth inhibition with complete regression at higher doses. | [7] |
Mechanism of Action: The Intrinsic Apoptosis Pathway
MCL-1 inhibitors are BH3 mimetics that bind to the BH3-binding groove of the MCL-1 protein. This action prevents MCL-1 from sequestering pro-apoptotic proteins like BAK and BAX. Once liberated, BAK and BAX can oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, ultimately culminating in apoptosis.
Caption: Mechanism of MCL-1 inhibitor-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of common experimental protocols used in the evaluation of MCL-1 inhibitors.
FRET-Based Binding Assay
A Förster Resonance Energy Transfer (FRET)-based assay is often employed to determine the binding affinity of inhibitors to MCL-1. In this assay, a fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein and a fluorescently tagged MCL-1 protein are used. The binding of the inhibitor displaces the labeled peptide, leading to a decrease in the FRET signal, which can be quantified to calculate the inhibitor's binding affinity (Ki).[1]
Cell Viability and Apoptosis Assays
The cellular activity of MCL-1 inhibitors is assessed using various assays on cancer cell lines. Cell viability can be measured using assays like CellTiter-Glo®, which quantifies ATP levels. Apoptosis induction is confirmed by measuring caspase-3/7 activation, Annexin V staining, or PARP cleavage through techniques such as flow cytometry and Western blotting.[1][3][8]
Xenograft Mouse Models
To evaluate in vivo efficacy, human cancer cell lines are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the MCL-1 inhibitor, a vehicle control, or combination therapies. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the levels of apoptotic markers.[1][3][5][7]
Caption: General workflow for in vivo xenograft studies.
Combination Therapies and Resistance
A key strategy in cancer therapy is the use of drug combinations to enhance efficacy and overcome resistance. MCL-1 inhibitors have shown synergistic effects when combined with other anticancer agents. For instance, this compound demonstrated significant tumor growth inhibition in an AML model when combined with the BCL-2 inhibitor venetoclax.[1] Similarly, AZD5991 showed enhanced antitumor activity with venetoclax in models of AML and MM.[3]
Resistance to MCL-1 inhibitors can arise through various mechanisms, including the upregulation of other pro-survival BCL-2 family members like BCL-XL.[1] This highlights the importance of understanding the complete BCL-2 family expression profile of a tumor to predict response and devise effective combination strategies.
Safety and Tolerability
A critical aspect of drug development is the safety profile of a new therapeutic agent. While preclinical models provide initial insights, clinical trials are necessary to fully characterize human toxicity. Notably, in a first-in-human study, this compound was associated with increases in cardiac troponin levels in some patients, suggesting potential cardiotoxicity.[9][10] This finding may represent a class effect for MCL-1 inhibitors and warrants careful monitoring in ongoing and future clinical investigations of this drug class.[9]
Conclusion
This compound is a highly potent MCL-1 inhibitor with significant preclinical antitumor activity, both as a single agent and in combination with other targeted therapies.[1][9] Its profile is comparable to other leading MCL-1 inhibitors like S63845, AZD5991, and AMG-176, which also demonstrate robust efficacy in preclinical cancer models. The choice of a specific MCL-1 inhibitor for clinical development will likely depend on a comprehensive assessment of its efficacy, safety profile, and the specific genetic context of the targeted malignancy. The potential for cardiotoxicity, as observed with this compound, remains a key consideration for the entire class of MCL-1 inhibitors and underscores the need for careful patient selection and monitoring in clinical trials. Further research into biomarkers of response and resistance will be crucial to fully realize the therapeutic potential of targeting MCL-1 in cancer.
References
- 1. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 2. | BioWorld [bioworld.com]
- 3. AZD5991 [openinnovation.astrazeneca.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.tau.ac.il [cris.tau.ac.il]
A Preclinical and Clinical Showdown: ABBV-467 and Venetoclax in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the MCL-1 inhibitor ABBV-467 and the BCL-2 inhibitor venetoclax (B612062), two key agents in the evolving landscape of Acute Myeloid Leukemia (AML) treatment. While venetoclax has established itself as a cornerstone of therapy for certain AML patient populations, this compound has shown promise in preclinical models, particularly in overcoming resistance mechanisms. This document synthesizes available preclinical and clinical data to illuminate their respective mechanisms, efficacy, and experimental underpinnings.
At a Glance: Key Efficacy Data
The following tables summarize the quantitative data from preclinical and clinical studies of this compound and venetoclax in AML. It is crucial to note that the data for this compound is primarily from preclinical models, while venetoclax data is derived from extensive clinical trials.
| Table 1: Preclinical Efficacy of this compound in AML Models | |
| Metric | Result |
| Binding Affinity (Ki) for MCL-1 | <0.01 nM[1][2] |
| Cellular Activity (EC50) in MV4-11 AML cell line | 3.91 nM[1] |
| Tumor Growth Inhibition (in combination with venetoclax and 5-azacitidine) in OCI-AML2 xenograft model | 99% (p<0.00001)[1] |
| Table 2: Clinical Efficacy of Venetoclax in AML Patients | |
| Metric | Result |
| Overall Response Rate (ORR) - Monotherapy (Relapsed/Refractory AML) | 19%[3][4] |
| Composite Complete Remission (CR/CRi) Rate (with Azacitidine, VIALE-A trial) | 66.4%[5] |
| Median Overall Survival (mOS) (with Azacitidine, VIALE-A trial) | 14.7 months[3][5][6] |
| Composite Complete Remission (CR/CRi) Rate (with Low-Dose Cytarabine, VIALE-C trial) | 48%[3] |
| Median Overall Survival (mOS) (with Low-Dose Cytarabine, VIALE-C trial) | 8.4 months[7][8] |
| CR/CRi in IDH1/2 mutated patients (with Low-Dose Cytarabine) | 72%[4] |
| Composite CR Rate (with 7+3 Chemotherapy, Phase Ib) | 85%[9] |
Delving into the Mechanisms: Distinct Roles in Apoptosis
Both this compound and venetoclax function by promoting apoptosis in cancer cells, but they target different members of the B-cell lymphoma 2 (BCL-2) family of proteins, which are key regulators of programmed cell death.
Venetoclax: A BCL-2 Antagonist
Venetoclax is a selective inhibitor of BCL-2, an anti-apoptotic protein that is often overexpressed in AML cells.[10] By binding to BCL-2, venetoclax displaces pro-apoptotic proteins like BIM and BAX, which can then initiate the mitochondrial pathway of apoptosis, leading to cancer cell death.[11][12][13]
Figure 1. Mechanism of action of venetoclax in inducing apoptosis.
This compound: Targeting the MCL-1 Resistance Pathway
This compound is a selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), another key anti-apoptotic protein.[14] Overexpression of MCL-1 is a known mechanism of resistance to chemotherapy and to BCL-2 inhibitors like venetoclax.[15] By inhibiting MCL-1, this compound can restore the apoptotic pathway in cells that have become dependent on this protein for survival.[14]
Figure 2. this compound targets the MCL-1 resistance pathway.
Experimental Protocols: A Look Under the Hood
The following provides an overview of the methodologies employed in the key preclinical and clinical studies cited.
Preclinical Xenograft Model for this compound Efficacy
-
Model: OCI-AML2 human AML xenograft model in SCID/bg mice.[15]
-
Treatment Groups:
-
Procedure: Treatment was initiated when tumors reached a volume of approximately 200 mm³. Tumor volume was measured regularly to assess treatment efficacy.[15][16]
-
Endpoint: Tumor growth inhibition was calculated as the percentage difference in tumor volume between treated and vehicle control groups.[1]
Figure 3. Workflow for preclinical xenograft studies of this compound.
VIALE-A Phase III Clinical Trial for Venetoclax
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[3]
-
Patient Population: Treatment-naive AML patients ineligible for intensive chemotherapy.[3][6]
-
Treatment Arms:
-
Primary Endpoints: Overall survival (OS) and composite complete remission (CR/CRi) rate.[5]
-
Methodology: Patients were randomized to receive either venetoclax or placebo, both in combination with a standard regimen of azacitidine. Efficacy was assessed based on response rates and survival outcomes.
Discussion and Future Outlook
The available data highlights the distinct but potentially complementary roles of this compound and venetoclax in the treatment of AML. Venetoclax, in combination with hypomethylating agents, has significantly improved outcomes for older or unfit patients with newly diagnosed AML.[3][6] However, resistance, often mediated by MCL-1 upregulation, remains a significant clinical challenge.
Preclinical data for this compound is encouraging, demonstrating potent single-agent activity in MCL-1 dependent models and significant synergy when combined with venetoclax in AML xenografts.[1] This suggests a rational therapeutic strategy of combining BCL-2 and MCL-1 inhibitors to overcome resistance and deepen responses.
However, the clinical development of this compound has been hampered by observations of cardiac toxicity, with increases in cardiac troponin levels seen in a first-in-human trial in multiple myeloma patients.[17][18][19] This on-target toxicity may be a class effect for MCL-1 inhibitors and poses a significant hurdle for the future clinical application of this compound and similar agents.[17][18]
Further research is warranted to mitigate the cardiotoxicity of MCL-1 inhibitors and to clinically validate the promising preclinical findings of dual BCL-2/MCL-1 inhibition in AML. The development of next-generation MCL-1 inhibitors with improved safety profiles will be critical to realizing the full therapeutic potential of this approach.
References
- 1. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax for AML: changing the treatment paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic review of venetoclax for the treatment of unfit AML patients in real-world: is all that glitters gold? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Targeting Acute Myeloid Leukemia with Venetoclax; Biomarkers for Sensitivity and Rationale for Venetoclax-Based Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venetoclax (Venclexta) in Acute Myeloid Leukemia - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 9. youtube.com [youtube.com]
- 10. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 11. researchgate.net [researchgate.net]
- 12. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Facebook [cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cris.tau.ac.il [cris.tau.ac.il]
- 19. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Venetoclax Resistance: A Comparative Analysis of ABBV-467 and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to the BCL-2 inhibitor venetoclax (B612062) presents a significant challenge in the treatment of hematologic malignancies. A primary mechanism of this resistance is the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-XL). This guide provides a comparative overview of the efficacy of AbbVie's MCL-1 inhibitor, ABBV-467, and other therapeutic alternatives in preclinical models of venetoclax-resistant cancers. The information is compiled from publicly available preclinical data to aid in the ongoing research and development of novel strategies to combat venetoclax resistance.
Introduction to Venetoclax Resistance
Venetoclax selectively binds to BCL-2, releasing pro-apoptotic proteins and triggering apoptosis in cancer cells dependent on BCL-2 for survival. However, cancer cells can adapt to this pressure by increasing their reliance on other anti-apoptotic proteins, primarily MCL-1 and BCL-XL. This shift in dependency renders the cells resistant to BCL-2 inhibition alone. Consequently, therapeutic strategies are now focused on co-targeting these resistance pathways. This guide will focus on the preclinical efficacy of this compound, a potent and selective MCL-1 inhibitor, and compare it with other emerging MCL-1 and BCL-XL inhibitors in the context of venetoclax resistance.
This compound: A Potent MCL-1 Inhibitor
This compound is a novel, highly potent, and selective small molecule inhibitor of MCL-1. Preclinical studies have demonstrated its ability to induce apoptosis in MCL-1-dependent cancer cell lines and to overcome venetoclax resistance, particularly when used in combination with venetoclax.
Efficacy of this compound in a Venetoclax-Resistant Model
In a murine xenograft model of OCI-AML2, an acute myeloid leukemia (AML) cell line resistant to venetoclax, the combination of this compound and venetoclax demonstrated significant tumor growth inhibition. This highlights the potential of dual BCL-2 and MCL-1 inhibition to overcome resistance.
Alternative Strategies for Venetoclax Resistance
Several other MCL-1 and BCL-XL inhibitors have shown promise in preclinical models of venetoclax resistance. These agents, either as monotherapies or in combination with venetoclax, aim to restore apoptotic sensitivity.
Other MCL-1 Inhibitors
-
MIK665 (S64315): This selective MCL-1 inhibitor has demonstrated synergistic activity with venetoclax in venetoclax-resistant AML cell lines.
-
VU661013: Another potent and selective MCL-1 inhibitor, VU661013, has been shown to be effective in venetoclax-resistant AML cells and patient-derived xenografts.
BCL-XL Inhibitors
-
A-1155463: This is a selective inhibitor of BCL-XL. Upregulation of BCL-XL is another key mechanism of venetoclax resistance. A-1155463 has been shown to overcome venetoclax resistance in various hematologic malignancy models, often in combination with venetoclax.
Quantitative Data Summary
The following tables summarize the preclinical efficacy of this compound and its alternatives in venetoclax-resistant cell lines. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| This compound in Venetoclax-Resistant Models | |
| Cell Line/Model | Efficacy Metric |
| OCI-AML2 Xenograft (Venetoclax-Resistant) | Significant tumor growth inhibition with this compound + Venetoclax |
| MIK665 in Venetoclax-Resistant AML Cell Lines | ||
| Cell Line | Metric | Value |
| MV4-11_VenR | ZIP Synergy Score (MIK665 + Venetoclax) | 18.3 |
| MOLM-13_VenR | ZIP Synergy Score (MIK665 + Venetoclax) | 24.5 |
| Kasumi-1_VenR | ZIP Synergy Score (MIK665 + Venetoclax) | 15.8 |
| HL-60_VenR | ZIP Synergy Score (MIK665 + Venetoclax) | 12.5 |
| VU661013 in Venetoclax-Resistant AML Cell Lines | ||
| Cell Line | Metric | Value |
| MV-4-11 (Venetoclax-Resistant) | GI50 (VU661013) | < 100 nM |
| Patient-Derived Xenografts (Venetoclax-Resistant) | - | Effective in reducing tumor burden |
| A-1155463 in Venetoclax-Resistant Models | ||
| Cell Line/Model | Metric | Observation |
| Various Lymphoma/Leukemia Cell Lines | Synergy with Venetoclax | Strong synergy observed |
| Patient-Derived Xenografts (MCL, ALL, DLBCL) | In vivo efficacy | Combination of Venetoclax + A-1155463 was effective |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited in the preclinical studies of these inhibitors.
Generation of Venetoclax-Resistant Cell Lines
-
Cell Culture: Start with a venetoclax-sensitive parental cell line (e.g., MOLM-13, MV4-11 for AML).
-
Dose Escalation: Gradually expose the cells to increasing concentrations of venetoclax over a period of several months. Start with a concentration below the IC50 and double the concentration every 2-3 weeks as the cells develop resistance.
-
Viability Monitoring: Regularly monitor cell viability using an MTT or CellTiter-Glo assay to assess the development of resistance.
-
Clonal Selection: Once a resistant population is established, single-cell cloning can be performed to isolate and expand clonal populations of resistant cells.
-
Confirmation of Resistance: The resistance of the newly generated cell line should be confirmed by determining its IC50 for venetoclax and comparing it to the parental cell line.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Add serial dilutions of the test compound(s) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the compound(s) of interest for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse treated or untreated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (e.g., anti-MCL-1 or anti-BCL-XL) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.
BH3 Profiling
-
Cell Preparation: Harvest and wash cells.
-
Permeabilization: Selectively permeabilize the plasma membrane with a mild detergent like digitonin, leaving the mitochondrial outer membrane intact.
-
Peptide Exposure: Expose the permeabilized cells to a panel of synthetic BH3 peptides that mimic the activity of pro-apoptotic BH3-only proteins (e.g., BIM, BAD, NOXA).
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: Measure MOMP by detecting the release of cytochrome c from the mitochondria using flow cytometry or by measuring the loss of mitochondrial membrane potential with a fluorescent dye like JC-1.
-
Data Analysis: The degree of MOMP induced by specific BH3 peptides indicates the cell's dependence on the corresponding anti-apoptotic BCL-2 family member for survival.
Visualizations
Signaling Pathway of Venetoclax Resistance and Action of Inhibitors
Caption: Mechanism of venetoclax resistance and the action of targeted inhibitors.
Experimental Workflow for Evaluating Inhibitor Efficacy
Caption: Workflow for assessing the efficacy of inhibitors in venetoclax-resistant cells.
Conclusion
The development of resistance to venetoclax, often driven by the upregulation of MCL-1 and BCL-XL, necessitates the exploration of novel therapeutic strategies. The MCL-1 inhibitor this compound, particularly in combination with venetoclax, has demonstrated significant preclinical activity in overcoming this resistance. Furthermore, other MCL-1 inhibitors like MIK665 and VU661013, as well as the BCL-XL inhibitor A-1155463, also show promise in this setting. While direct comparative preclinical studies are limited, the available data strongly support the rationale for combining BCL-2 inhibition with either MCL-1 or BCL-XL inhibition to effectively treat venetoclax-resistant hematologic malignancies. Further clinical investigation is warranted to translate these preclinical findings into improved patient outcomes.
Validating the Pro-Apoptotic Effect of ABBV-467 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel MCL-1 inhibitor, ABBV-467, and its pro-apoptotic effects. While direct quantitative data on this compound in primary patient cells is emerging, this document compiles available preclinical data and compares it with other relevant apoptosis-inducing agents, including other MCL-1 inhibitors and the BCL-2 inhibitor, venetoclax. The information is intended to guide researchers in designing and interpreting experiments to validate the efficacy of this compound in primary cell models.
Mechanism of Action: Targeting MCL-1 to Induce Apoptosis
This compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that prevents programmed cell death, or apoptosis.[1] In many hematologic malignancies, such as multiple myeloma (MM) and acute myeloid leukemia (AML), cancer cells overexpress MCL-1 to survive.[2] this compound binds to MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[3] This releases the "brakes" on apoptosis, leading to the activation of caspases and subsequent cancer cell death.[3][4]
Comparative Analysis of Pro-Apoptotic Activity
This section compares the pro-apoptotic activity of this compound with other MCL-1 inhibitors (AZD5991 and S63845) and a BCL-2 inhibitor (venetoclax). Data from both cancer cell lines and primary patient cells are presented to provide a comprehensive overview.
| Compound | Target | Cell Type | Assay | Endpoint | Result | Citation |
| This compound | MCL-1 | AMO-1 (MM cell line) | Apoptosis Assay | EC50 | 0.16 nM | [5] |
| H929 (MM cell line) | Apoptosis Assay | EC50 | 0.47 nM | [5] | ||
| MV4-11 (AML cell line) | Apoptosis Assay | EC50 | 3.91 nM | [5] | ||
| H929 (MM cell line) | Caspase-3/7 Activation, Mitochondrial Membrane Potential, Phosphatidylserine (B164497) Externalization | Apoptosis Induction | Dose-dependent increase | |||
| AZD5991 | MCL-1 | Primary MM cells | Annexin V Assay | % Apoptosis | Effective in a subset of patient samples | |
| Primary AML cells | Apoptosis Assay | EC50 | Low nanomolar range in sensitive samples | |||
| S63845 | MCL-1 | Primary AML cells | Apoptosis Assay | % Viability | Significant reduction in MCL-1 dependent samples | |
| Venetoclax | BCL-2 | Primary CLL cells | Apoptosis Assay | % Viability | Significant reduction in BCL-2 dependent samples | |
| Primary AML cells | Apoptosis Assay | EC50 | Varies based on BCL-2 dependence |
Experimental Protocols
Detailed methodologies for key experiments to validate the pro-apoptotic effect of this compound in primary cells are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a standard method for quantifying apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Cell Preparation: Isolate primary cells from patient samples (e.g., bone marrow aspirates or peripheral blood) using density gradient centrifugation (e.g., Ficoll-Paque).
-
Treatment: Seed the primary cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of this compound or comparator compounds for a predetermined time course (e.g., 24, 48 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Staining:
-
Harvest cells and wash with cold 1X PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Principle: Caspase-3 and -7 are activated during the apoptotic cascade and cleave specific substrates. The assay utilizes a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. The resulting signal is proportional to caspase activity.
-
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the primary cells using a lysis buffer compatible with the assay kit.
-
Assay Reaction: Add the caspase-3/7 substrate to the cell lysates in a 96-well plate.
-
Incubation: Incubate at room temperature as per the manufacturer's instructions to allow for substrate cleavage.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the protein concentration of each sample and express the results as fold change over the untreated control.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
-
Protocol:
-
Protein Extraction: Lyse treated and untreated primary cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, MCL-1, BCL-2, BAX, BAK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizing the Molecular Pathway and Experimental Design
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Mechanism of this compound induced apoptosis.
Caption: Workflow for validating pro-apoptotic effects.
References
- 1. Facebook [cancer.gov]
- 2. Myeloid cell leukemia-1 dependence in acute myeloid leukemia: a novel approach to patient therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
ABBV-467: A Comparative Analysis of Monotherapy vs. Combination Therapy in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of ABBV-467, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), as a monotherapy and in combination with other anti-cancer agents. The data presented is compiled from publicly available preclinical studies, offering insights into the therapeutic potential of this compound in hematological malignancies.
Mechanism of Action: Targeting the Apoptotic Pathway
This compound is designed to induce apoptosis, or programmed cell death, in cancer cells that overexpress MCL-1.[1][2] MCL-1 is a key survival protein that sequesters pro-apoptotic proteins, preventing them from triggering the cellular self-destruction cascade. By binding to MCL-1 with high affinity, this compound liberates these pro-apoptotic proteins, leading to the activation of the apoptotic pathway and subsequent cancer cell death.
Below is a diagram illustrating the MCL-1 signaling pathway and the mechanism of action of this compound.
Caption: MCL-1 pathway and this compound inhibition.
In Vivo Performance: Monotherapy vs. Combination Therapy
Preclinical studies have evaluated this compound in various xenograft models of hematological cancers, primarily multiple myeloma (MM) and acute myeloid leukemia (AML). The following tables summarize the quantitative data from these in vivo experiments.
This compound Monotherapy in Multiple Myeloma Xenograft Models
This compound has demonstrated significant dose-dependent anti-tumor activity as a monotherapy in multiple myeloma models.
| Model | Dose (mg/kg, i.v.) | Dosing Schedule | Tumor Growth Inhibition (TGI) / Tumor Growth Delay (TGD) | Observations |
| AMO-1 | 3.13 | Single Dose | 46% TGI | Dose-dependent response observed.[3][4] |
| 6.25 | Single Dose | TGI between 46-97% | ||
| 12.5 | Single Dose | 97% TGI | Complete tumor regression observed at day 20.[3][4] | |
| OPM-2 | 6.25 | Q7D x 3 | 82% Maximal Tumor Delay | Significant anti-tumor activity.[1] |
| 12.5 | Q7D x 3 | Complete Tumor Regression |
This compound Combination Therapy in an Acute Myeloid Leukemia Xenograft Model
In a model of AML, this compound monotherapy was found to be ineffective. However, when combined with other agents, it produced a robust anti-tumor response.
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Observations |
| OCI-AML2 | This compound Monotherapy | - | Ineffective | This tumor model was resistant to this compound as a single agent.[3] |
| This compound + Venetoclax (B612062) | - | 99% | Significant tumor growth inhibition.[3] | |
| This compound + 5-azacitidine | - | 99% | Significant tumor growth inhibition. The combination of this compound and venetoclax was also shown to be effective in tumors that were non-responsive to the combination of venetoclax and 5-azacitidine.[3] |
Experimental Protocols
The following section details the methodologies used in the key in vivo experiments cited in this guide.
Xenograft Model Establishment and Treatment
A general workflow for establishing and treating xenograft models in these studies is outlined below.
Caption: Workflow for in vivo xenograft studies.
1. Animal Models:
-
Studies utilized immunodeficient mice, specifically SCID/bg mice, to prevent rejection of the human tumor xenografts.
2. Cell Lines and Implantation:
-
Human multiple myeloma (AMO-1, OPM-2) and acute myeloid leukemia (OCI-AML2) cell lines were used.
-
Cells were cultured under standard conditions and then implanted subcutaneously into the flanks of the mice.
3. Tumor Growth and Treatment Initiation:
-
Tumor volumes were monitored regularly.
-
Treatment was initiated once the tumors reached a predetermined size, typically around 200 mm³.[5]
4. Drug Administration:
-
This compound was administered intravenously (i.v.).
-
Dosing schedules varied between studies and included single doses or intermittent dosing (e.g., once weekly for three weeks - Q7D x 3).
5. Efficacy Assessment:
-
Tumor growth was measured throughout the study.
-
The primary endpoints were Tumor Growth Inhibition (TGI) or Tumor Growth Delay (TGD), which were calculated by comparing the tumor volumes in treated groups to the vehicle-treated control group.
Summary and Concluding Remarks
The preclinical in vivo data for this compound demonstrates its potential as an anti-cancer therapeutic, particularly for hematological malignancies. As a monotherapy, this compound shows significant, dose-dependent efficacy in multiple myeloma models, with high doses leading to complete tumor regression.
In the context of acute myeloid leukemia, the data strongly supports a combination therapy approach. While ineffective on its own in the OCI-AML2 model, this compound in combination with agents like venetoclax or 5-azacitidine results in profound tumor growth inhibition. This suggests a synergistic effect where this compound may sensitize cancer cells to the cytotoxic effects of other drugs.
It is important to note that while these preclinical findings are promising, a first-in-human clinical trial of this compound in multiple myeloma patients, while showing some disease control, was associated with increases in cardiac troponin levels, indicating potential cardiotoxicity.[3][4][5][6] This highlights the need for careful patient monitoring and further investigation into the therapeutic window of MCL-1 inhibitors.
This guide provides a snapshot of the current publicly available in vivo data for this compound. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and to inform their own research directions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Volume Measurements in Animal Experiments: Current Approaches and Their Limitations [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of ABBV-467 Binding to MCL-1 Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the binding of the selective inhibitor ABBV-467 to the primary isoforms of Myeloid Cell Leukemia-1 (MCL-1). This document synthesizes available experimental data, outlines relevant methodologies, and visualizes key pathways and workflows to support further research and development in MCL-1 targeted therapies.
Myeloid Cell Leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a known driver of tumorigenesis and resistance to cancer therapies, making it a prime target for drug development. The human MCL1 gene produces multiple splice variants, leading to distinct protein isoforms with opposing functions. The long isoform, MCL-1L, is anti-apoptotic, while the shorter isoforms, MCL-1S and MCL-1ES, are pro-apoptotic.[1] this compound is a highly potent and selective small molecule inhibitor of MCL-1.[2][3] This guide focuses on the comparative binding of this compound to the two major isoforms, MCL-1L and MCL-1S.
Data Presentation: Quantitative Analysis of this compound Binding
The following tables summarize the binding affinity and cellular activity of this compound. It is important to note that direct experimental data for the binding of this compound to the pro-apoptotic MCL-1S isoform is not publicly available. The data presented for MCL-1 refers to the anti-apoptotic MCL-1L isoform, which is the intended therapeutic target. The lack of binding to MCL-1S is inferred from the structural differences between the two isoforms, as MCL-1S lacks the complete binding groove necessary for BH3-mimetic drug interaction.
| Compound | Target | Binding Affinity (Ki) [nM] | Assay Method |
| This compound | MCL-1L | < 0.01 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| BCL-2 | > 642 | TR-FRET | |
| BCL-xL | > 376 | TR-FRET | |
| BCL-W | > 247 | TR-FRET | |
| BCL2-A1 | > 402 | TR-FRET | |
| MCL-1S | Not Reported (Predicted to be non-binding) | - | |
| Table 1: Comparative Binding Affinity of this compound to BCL-2 Family Proteins.[3][4] |
| Cell Line | Cancer Type | This compound EC50 (nM) | Assay Method |
| AMO-1 | Multiple Myeloma | 0.16 | CellTiter-Glo |
| H929 | Multiple Myeloma | 0.47 | CellTiter-Glo |
| MV4-11 | Acute Myeloid Leukemia | 3.91 | CellTiter-Glo |
| DLD-1 | Colorectal Adenocarcinoma | > 10,000 | CellTiter-Glo |
| Table 2: Cellular Activity of this compound in Various Cancer Cell Lines.[2] |
Structural Basis for Differential Binding to MCL-1 Isoforms
The differential binding of this compound to MCL-1L versus MCL-1S can be attributed to significant structural differences between the two isoforms. MCL-1L, the anti-apoptotic isoform, contains three BCL-2 homology (BH) domains (BH1, BH2, and BH3) that form a hydrophobic binding groove.[1] This groove is the binding site for pro-apoptotic proteins and BH3-mimetic inhibitors like this compound.
In contrast, the pro-apoptotic MCL-1S isoform arises from the splicing out of exon 2, which encodes the BH1 and BH2 domains.[5][6] Consequently, MCL-1S lacks a complete and functional binding groove, possessing only the BH3 domain.[5][6] As this compound is designed to bind within this specific hydrophobic groove, its affinity for MCL-1S is predicted to be negligible.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of a test compound to a target protein.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium-cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity. In a competition assay, a fluorescently labeled tracer that binds to the target protein competes with the unlabeled test compound. Inhibition of the FRET signal by the test compound is proportional to its binding affinity.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA).
-
Dilute recombinant human MCL-1L protein to the desired concentration in assay buffer.
-
Dilute a fluorescently labeled MCL-1 tracer peptide to the desired concentration.
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the MCL-1L protein, the fluorescent tracer, and the serially diluted this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the ratio against the concentration of this compound and fit the data to a suitable binding model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to determine the half-maximal effective concentration (EC50) of a compound by measuring cell viability.
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the ATP concentration.
Protocol Outline:
-
Cell Culture:
-
Seed cancer cell lines in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the diluted compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of viable cells against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
Mandatory Visualization
MCL-1 Signaling Pathway and Inhibition by this compound
Caption: MCL-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Determining this compound Binding Affinity```dot
Caption: Logical diagram illustrating the basis for differential this compound binding to MCL-1 isoforms.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 3. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. MCL-1S, a splicing variant of the antiapoptotic BCL-2 family member MCL-1, encodes a proapoptotic protein possessing only the BH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cross-Resistance Profiles: A Comparative Analysis of ABBV-467 and Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
ABBV-467, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), has demonstrated significant preclinical efficacy in various hematological malignancies. A critical aspect of its therapeutic potential lies in its ability to overcome resistance to existing chemotherapeutic agents. This guide provides a comprehensive comparison of this compound's performance against other chemotherapeutics, focusing on the context of cross-resistance, supported by available experimental data and detailed methodologies.
Overcoming Chemoresistance: The Role of MCL-1 Inhibition
MCL-1 is a key survival protein frequently overexpressed in cancer cells, contributing to resistance to a wide array of anticancer therapies.[1] By binding to and sequestering pro-apoptotic proteins like BAK and BAX, MCL-1 prevents the initiation of programmed cell death. Elevated MCL-1 levels have been identified as a primary resistance mechanism to various treatments, including the BCL-2 inhibitor venetoclax (B612062), as well as traditional chemotherapies such as gemcitabine, vincristine, and paclitaxel.[1]
This compound's mechanism of action directly counteracts this resistance pathway. By selectively inhibiting MCL-1, this compound unleashes the pro-apoptotic machinery, leading to cancer cell death, even in tumors that have developed resistance to other drugs.
Preclinical Evidence of this compound in Overcoming Venetoclax Resistance
While specific quantitative data on the IC50 values of this compound in a broad panel of chemoresistant cell lines is not publicly available in tabular format, preclinical studies have provided compelling evidence of its efficacy in overcoming resistance, particularly to the BCL-2 inhibitor venetoclax.
In xenograft models of acute myeloid leukemia (AML), the combination of this compound and venetoclax has shown significant tumor growth inhibition, even in models resistant to venetoclax-based regimens.[2] One study highlighted that in an AML model that had progressed on a combination of venetoclax and 5-azacitidine, subsequent treatment with this compound and venetoclax led to a significant reduction in tumor volume.[3] This suggests that this compound can re-sensitize resistant tumors to BCL-2 inhibition.
Table 1: Summary of Preclinical Efficacy of this compound in Combination Therapy
| Cancer Model | Treatment Regimen | Outcome | Reference |
| Acute Myeloid Leukemia (OCI-AML2 Xenograft) | This compound + Venetoclax | Significant tumor growth inhibition in a model that failed to respond to venetoclax + 5-azacitidine. | [3] |
| Acute Myeloid Leukemia (Xenograft) | This compound + Venetoclax | Inhibition of tumor growth. | [2] |
Signaling Pathways and Mechanisms of Action
The interplay between BCL-2 family proteins is central to the mechanism of this compound in overcoming chemoresistance. In venetoclax-resistant cells, the upregulation of MCL-1 provides a survival advantage by compensating for the inhibition of BCL-2.
Below is a diagram illustrating the signaling pathway and the mechanism by which this compound restores apoptosis in venetoclax-resistant cells.
References
Validating the On-Target Effects of ABBV-467: A Comparative Guide Using CRISPR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of ABBV-467, a selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1). A critical step in drug development is to rigorously confirm that a compound's therapeutic efficacy and potential toxicities are mediated through its intended molecular target. Here, we compare the powerful CRISPR-Cas9 gene editing technology with established biochemical and proteomic methods for on-target validation of this compound.
This compound: On-Target Activity and Clinical Observations
This compound is a potent and selective inhibitor of MCL-1, an anti-apoptotic protein of the B-cell lymphoma 2 (BCL-2) family.[1] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins like BAK and BAX, thereby triggering the intrinsic apoptosis pathway in cancer cells dependent on MCL-1 for survival.[2] Preclinical studies have demonstrated its efficacy in various hematological cancer models. However, clinical evaluation of this compound has been impacted by on-target cardiotoxicity, manifesting as elevated cardiac troponin levels in patients.[1][3][4] This underscores the critical need for robust methods to dissect on-target versus off-target effects during drug development.
Quantitative On-Target Effects of this compound
| Parameter | Cell Line/Model | Value | Reference |
| Binding Affinity (Ki) | Human MCL-1 | <0.01 nM | --INVALID-LINK-- |
| Cellular Activity (EC50) | AMO-1 (Multiple Myeloma) | 0.16 nM | --INVALID-LINK-- |
| H929 (Multiple Myeloma) | 0.47 nM | --INVALID-LINK-- | |
| MV4-11 (Acute Myeloid Leukemia) | 3.91 nM | --INVALID-LINK-- | |
| In Vivo Efficacy | AMO-1 Xenograft Model | 46-97% Tumor Growth Inhibition (3.13-12.5 mg/kg) | [3] |
| OCI-AML2 Xenograft Model (in combination with venetoclax) | 99% Tumor Growth Inhibition | --INVALID-LINK-- | |
| Clinical Observation | Phase I Trial (Multiple Myeloma) | Increased cardiac troponin levels in 4 of 8 patients | [3][4] |
Methodologies for On-Target Validation
A key principle in validating on-target effects is to demonstrate that the phenotypic consequences of the drug can be recapitulated by genetically ablating the target protein. CRISPR-Cas9 technology offers a precise and efficient way to achieve this.
CRISPR-Cas9 Mediated Gene Knockout
CRISPR-Cas9 technology allows for the permanent disruption of a target gene, in this case, MCL1. By comparing the cellular phenotype of MCL1 knockout cells with that of wild-type cells treated with this compound, researchers can directly assess whether the drug's effects are mediated through MCL-1.
-
sgRNA Design and Synthesis:
-
Design at least two to three single guide RNAs (sgRNAs) targeting an early exon of the MCL1 gene using a publicly available design tool.
-
Include a non-targeting sgRNA as a negative control.
-
Synthesize or clone the sgRNAs into an appropriate expression vector.
-
-
Cell Line Selection and Culture:
-
Choose a cancer cell line known to be sensitive to this compound (e.g., AMO-1 or H929).
-
Culture the cells under standard conditions.
-
-
Transfection/Transduction:
-
Deliver the Cas9 nuclease and the MCL1-targeting or non-targeting sgRNAs into the cells. This can be achieved through lipid-based transfection of plasmids, electroporation of ribonucleoprotein (RNP) complexes, or lentiviral transduction.
-
-
Clonal Selection and Expansion:
-
Isolate single cells to establish clonal populations. This is crucial as CRISPR-Cas9 editing efficiency can vary between cells.
-
Expand the individual clones.
-
-
Validation of Gene Editing:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region of the MCL1 gene by PCR and analyze the products by Sanger sequencing or next-generation sequencing to confirm the presence of insertions or deletions (indels).
-
Protein Expression Analysis: Perform Western blotting to confirm the absence of MCL-1 protein in the edited clones.
-
-
Phenotypic Analysis:
-
Culture the validated MCL1 knockout clones and the non-targeting control clones.
-
Induce apoptosis and measure cell viability using assays such as Annexin V/PI staining followed by flow cytometry, or a cell viability assay (e.g., CellTiter-Glo®).
-
In parallel, treat the parental (wild-type) cell line with a dose range of this compound.
-
Compare the level of apoptosis in the MCL1 knockout cells to that induced by this compound in the parental cells. A similar apoptotic phenotype would strongly support the on-target activity of this compound.
-
Comparison with Alternative On-Target Validation Methods
While CRISPR provides a definitive genetic approach, several biochemical and proteomic methods can also be employed to validate target engagement.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Genetic ablation of the target protein. | Provides a direct link between target and phenotype. Permanent and stable modification. | Time-consuming to generate and validate knockout cell lines. Potential for off-target gene editing. |
| RNA interference (RNAi) | Transient knockdown of target mRNA using siRNA or shRNA. | Faster than generating stable knockout lines. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. Transient effect. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free method, applicable in intact cells and tissues. Can be adapted to a high-throughput format. | Not all proteins show a significant thermal shift upon ligand binding. Requires specific antibodies for detection in Western blot-based formats. |
| Thermal Proteome Profiling (TPP) | A proteome-wide extension of CETSA using mass spectrometry. | Unbiased, proteome-wide identification of targets and off-targets. | Technically complex and requires specialized equipment and bioinformatics expertise. Lower throughput than targeted CETSA. |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding alters the rate of methionine oxidation in a protein. | Provides information on protein stability and conformational changes. Can identify both direct and indirect binding events. | Requires methionine residues in the protein. Cannot be applied to living cells. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion. | Label-free and does not require modification of the compound. Can be used with complex protein mixtures. | Not suitable for membrane proteins. Requires optimization of protease concentration and digestion time. |
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture the target cells (e.g., AMO-1) to a sufficient density.
-
Treat the cells with this compound at a desired concentration or with a vehicle control (e.g., DMSO) for a defined period.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Analysis:
-
Analyze the amount of soluble MCL-1 in the supernatant of each sample by Western blotting using an anti-MCL-1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble MCL-1 as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes MCL-1.
-
MCL-1 Signaling Pathway
The following diagram illustrates the central role of MCL-1 in the regulation of apoptosis and how this compound intervenes in this pathway.
Conclusion
Validating the on-target effects of a drug candidate like this compound is a multifaceted process that benefits from the application of orthogonal methods. CRISPR-Cas9 gene knockout provides the most definitive genetic evidence linking a drug's activity to its intended target. However, its time-consuming nature makes complementary, higher-throughput methods like CETSA and other proteomic approaches valuable for initial target engagement studies and for screening larger numbers of compounds. For this compound, the concordance between the apoptotic phenotype induced by the drug and that observed in MCL1 knockout cells would provide unequivocal evidence of its on-target mechanism of action. This rigorous validation is essential for interpreting preclinical efficacy and toxicity data and for guiding the future development of MCL-1 inhibitors.
References
- 1. drughunter.com [drughunter.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Thorny Path of Cancer Therapy: A Comparative Guide to the Cardiotoxicity of MCL-1 Inhibitors
For researchers, scientists, and drug development professionals, the targeting of Myeloid Cell Leukemia-1 (MCL-1), a key pro-survival protein in many cancers, has been a promising yet perilous journey. The clinical development of several potent MCL-1 inhibitors has been halted due to significant on-target cardiotoxicity. This guide provides a comprehensive comparison of the cardiotoxic profiles of different MCL-1 inhibitors, supported by available preclinical and clinical data, to aid in the development of safer and more effective cancer therapeutics.
Myeloid Cell Leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a wide range of hematological and solid tumors, contributing to cancer cell survival and resistance to therapy.[1] Consequently, the development of small molecule inhibitors targeting MCL-1 has been a major focus in oncology research. However, the essential role of MCL-1 in the survival and function of cardiomyocytes has led to a significant clinical challenge: on-target cardiotoxicity.[2][3] This has resulted in the termination of multiple clinical trials, underscoring the critical need for a deeper understanding of the comparative cardiotoxicity of these agents.[1][4]
This guide synthesizes available data on the cardiotoxic effects of several prominent MCL-1 inhibitors, including those that have been clinically evaluated and newer preclinical candidates. We present a comparative analysis of their effects on cardiac cells, detailed experimental protocols for assessing cardiotoxicity, and a visualization of the proposed signaling pathways involved.
Comparative Cardiotoxicity Profile of MCL-1 Inhibitors
The development of numerous MCL-1 inhibitors has been fraught with cardiotoxicity concerns, primarily manifesting as elevations in cardiac troponins, biomarkers of myocardial injury.[5][6][7] The table below summarizes the available data on the cardiotoxic effects of several key MCL-1 inhibitors. It is important to note that direct head-to-head comparative studies with standardized methodologies are limited, and thus, cross-study comparisons should be made with caution.
| Inhibitor | Company | Highest Development Stage | Observed Cardiotoxicity in Humans | Preclinical Cardiotoxicity Findings |
| MIK665 (S64315) | Novartis / Servier | Phase I/II (Terminated) | Elevated troponin-I levels.[4][8] | In a humanized Mcl-1 mouse model, MIK665 led to significantly elevated troponin T levels. Upregulation of DRP1, suggesting mitochondrial fission, was also observed.[5][9] |
| AZD5991 | AstraZeneca | Phase I (Terminated) | Dose-dependent asymptomatic troponin elevation; one case of myocarditis. The FDA placed a clinical hold on the trial.[6][7][10] | Induces apoptosis in human iPSC-cardiomyocytes.[11] |
| ABBV-467 | AbbVie | Phase I (Terminated) | Increases in cardiac troponin levels were observed in 4 out of 8 patients with multiple myeloma.[12] | Induces rapid apoptosis in MCL-1-dependent tumor cell lines.[12] |
| AMG-176 | Amgen / BeiGene | Phase I (Terminated) | Cardiac toxicity observed, leading to trial termination.[4] | Induces caspase activity in human iPSC-cardiomyocytes.[11] |
| AMG-397 | Amgen / BeiGene | Phase I (Terminated) | Elevated troponin-I levels.[1] | N/A |
| TTX-810 | Trueline Therapeutics | Preclinical | N/A | Reported to have a broad therapeutic window with no effects on healthy cardiomyocytes in vitro and in vivo.[13] |
| S63845 | Servier | Preclinical | N/A | Induces dose-dependent apoptosis and disrupts mitochondrial networks in human iPSC-cardiomyocytes.[11] |
Understanding the Mechanism of MCL-1 Inhibitor Cardiotoxicity
The cardiotoxicity of MCL-1 inhibitors is believed to be an on-target effect, stemming from the critical role of MCL-1 in maintaining cardiomyocyte homeostasis.[2] MCL-1 is essential for mitochondrial integrity, regulating mitochondrial dynamics, and preventing the activation of the intrinsic apoptotic pathway.[11][14] Inhibition of MCL-1 in cardiomyocytes disrupts these vital functions, leading to mitochondrial dysfunction, impaired autophagy, and ultimately, cell death through apoptosis or necrosis.[2][14]
Experimental Protocols for Assessing Cardiotoxicity
A multi-pronged approach utilizing both in vitro and in vivo models is crucial for evaluating the cardiotoxic potential of MCL-1 inhibitors.
In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant in vitro model for cardiotoxicity testing due to their human origin and ability to recapitulate key aspects of cardiomyocyte physiology.
1. Cell Culture:
-
hiPSC-CMs are cultured on fibronectin-coated plates to form a confluent, spontaneously beating monolayer.[15]
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2.[16]
2. Multi-electrode Array (MEA) Analysis:
-
Purpose: To assess electrophysiological effects, including field potential duration (FPD) and arrhythmogenic potential.[17][18]
-
Protocol:
-
hiPSC-CMs are plated on MEA plates.[19]
-
After stabilization, baseline field potentials are recorded.[19]
-
Cells are exposed to increasing concentrations of the MCL-1 inhibitor.[18]
-
Field potentials are recorded at set time points post-exposure.[16]
-
Data is analyzed for changes in FPD, beat rate, and the occurrence of arrhythmic events.[17]
-
3. Impedance Sensing:
4. Calcium Transient Assay:
-
Purpose: To evaluate the effect on intracellular calcium homeostasis, which is crucial for excitation-contraction coupling.[16][22][23]
-
Protocol:
-
hiPSC-CMs are loaded with a calcium-sensitive fluorescent dye (e.g., Cal-520 AM).[16][24]
-
Baseline calcium transients are recorded using a fluorescent plate reader or microscope.[24][25]
-
Cells are treated with the MCL-1 inhibitor.
-
Post-treatment calcium transients are recorded to assess changes in amplitude, duration, and frequency.[16][22]
-
In Vivo Cardiotoxicity Assessment in Murine Models
In vivo studies are essential to understand the systemic effects and clinical relevance of cardiotoxicity findings.
1. Animal Model:
-
Humanized Mcl-1 mouse models can be particularly valuable to mimic the human response to MCL-1 inhibitors.[5][9]
2. Drug Administration:
-
The route of administration (e.g., intravenous, intraperitoneal) and dosing regimen should be based on pharmacokinetic and pharmacodynamic studies.[26]
3. Cardiac Function Monitoring:
-
Echocardiography: Non-invasive assessment of left ventricular ejection fraction (LVEF) and fractional shortening to monitor cardiac contractility.
-
Electrocardiography (ECG): To detect arrhythmias and changes in cardiac electrical activity.
4. Biomarker Analysis:
-
Measurement of serum levels of cardiac troponin T and I, which are sensitive markers of myocardial injury.[5][9]
5. Histopathology:
-
At the end of the study, heart tissues are collected for histological analysis to identify any structural damage, inflammation, or fibrosis.
Future Directions and Conclusion
The on-target cardiotoxicity of MCL-1 inhibitors represents a significant hurdle in their clinical development. However, the continued exploration of this important cancer target is warranted. Future strategies to mitigate cardiotoxicity may include:
-
Development of inhibitors with a wider therapeutic window: Compounds like TTX-810, which are reported to have a better safety profile, offer hope in this direction.[13]
-
Intermittent dosing schedules: Allowing for recovery periods between treatments may reduce cumulative cardiac damage.
-
Development of MCL-1 degraders: These molecules aim to reduce MCL-1 protein levels rather than just inhibiting its function, which may offer a different and potentially safer therapeutic approach.
-
Combination therapies: Using lower, less cardiotoxic doses of MCL-1 inhibitors in combination with other anti-cancer agents.
References
- 1. captortherapeutics.com [captortherapeutics.com]
- 2. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. captortherapeutics.com [captortherapeutics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ncardia.com [ncardia.com]
- 14. MCL1 is critical for mitochondrial function and autophagy in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiomyocyte Impedance Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Calcium Transient Assay for Cardiac Arrhythmic Potential Evaluation: using human iPS-Derived Cardio Myocytes | RE-Place [re-place.be]
- 17. Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurofins.com [eurofins.com]
- 19. researchgate.net [researchgate.net]
- 20. An impedance-based cellular assay using human iPSC-derived cardiomyocytes to quantify modulators of cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cardiac safety: Impedance assays in stem cell cardiomyocytes [metrionbiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. ncardia.com [ncardia.com]
- 24. Identifying Acute Cardiac Hazard in Early Drug Discovery Using a Calcium Transient High-Throughput Assay in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fujifilmcdi.com [fujifilmcdi.com]
- 26. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ABBV-467: A Procedural Guide for Laboratory Professionals
As a selective MCL-1 inhibitor, ABBV-467 represents a potent compound utilized in cutting-edge cancer research. While specific disposal protocols for this compound are not publicly available from the manufacturer, a comprehensive approach based on established guidelines for hazardous pharmaceutical waste is essential to ensure the safety of laboratory personnel and environmental protection. This guide provides a step-by-step framework for the proper handling and disposal of this compound in a research setting.
Characterizing this compound Waste
Given its biological activity and use in experimental research, all materials contaminated with this compound, including unused or expired compounds, solutions, contaminated personal protective equipment (PPE), and lab consumables, should be treated as hazardous pharmaceutical waste.[1][2] Research laboratories are responsible for the proper disposal of such materials in compliance with federal and state regulations.[1][3]
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the management of hazardous chemical and pharmaceutical waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation: Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste: Collect unused or expired this compound powder, contaminated vials, pipette tips, gloves, and other solid materials in a designated, leak-proof hazardous waste container.[2]
-
Liquid Waste: Dispose of solutions containing this compound into a separate, clearly labeled, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.[4]
-
Sharps Waste: Any needles or syringes used for injections of this compound should be disposed of immediately in a designated sharps container.[5]
3. Containerization and Labeling:
-
Use only containers that are in good condition, compatible with the waste, and have secure, leak-proof lids.[2]
-
Label all hazardous waste containers clearly with "Hazardous Waste" and the specific contents, including "this compound" and any solvents present. The date of waste accumulation should also be clearly marked.[6]
4. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately to prevent any potential reactions.[2]
-
Adhere to institutional and regulatory limits on the amount of hazardous waste that can be stored in the laboratory and the maximum storage time.[2][4]
5. Professional Disposal:
-
Hazardous pharmaceutical waste such as this compound must not be disposed of down the drain or in regular trash.[6]
-
Disposal must be handled by a licensed hazardous waste management company that can provide documentation and a clear chain-of-custody.[5] These companies are equipped to transport and dispose of the waste in accordance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations, often through methods like incineration.[1][7]
Regulatory Compliance
All procedures for the disposal of investigational medications like this compound must comply with federal and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[1] Research institutions typically have an Environmental Health and Safety (EHS) office to provide specific guidance and resources for waste disposal.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes the key procedural steps.
| Step | Action | Key Considerations |
| 1. PPE | Wear safety goggles, chemical-resistant gloves, and a lab coat. | Protect personnel from exposure. |
| 2. Segregation | Separate solid, liquid, and sharp waste streams into distinct containers. | Prevents chemical reactions and ensures proper disposal pathways.[2] |
| 3. Containerization | Use leak-proof, compatible containers with secure lids. | Prevents spills and environmental contamination.[2] |
| 4. Labeling | Clearly label containers with "Hazardous Waste," contents, and accumulation date. | Ensures proper identification and handling.[6] |
| 5. Storage | Store in a designated, secure, and well-ventilated area. | Maintains a safe laboratory environment.[2] |
| 6. Disposal | Arrange for pickup by a licensed hazardous waste disposal service. | Ensures regulatory compliance and proper final destruction of the waste.[1][5] |
Experimental Protocols
No specific experimental protocols for the chemical inactivation or disposal verification of this compound were found in the public domain. The standard and recommended procedure is incineration by a licensed waste management facility.
Disposal Workflow for this compound
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. danielshealth.com [danielshealth.com]
- 3. abbvie.com [abbvie.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. vumc.org [vumc.org]
- 7. abbviecontractmfg.com [abbviecontractmfg.com]
Personal protective equipment for handling ABBV-467
This document provides crucial safety protocols and logistical information for the handling and disposal of ABBV-467, a selective MCL-1 inhibitor. Given its potent biological activity, including the induction of apoptosis and observed cardiac effects in clinical trials, researchers must adhere to stringent safety procedures to minimize exposure risk.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals.
Compound Information and Known Hazards
This compound is a highly potent, selective inhibitor of the anti-apoptotic protein MCL-1, designed to induce cell death in cancer cells.[1][3][6] It is a small molecule compound intended for research use only .[1][6][7] While a formal Safety Data Sheet (SDS) is not publicly available, published research and clinical trial data indicate significant biological effects that necessitate careful handling.
Primary Hazards:
-
Cytotoxicity: As an apoptosis-inducing agent, this compound should be considered cytotoxic and handled as a potent compound.[1][4]
-
Organ-Specific Toxicity: A first-in-human clinical trial (NCT04178902) was terminated due to strategic considerations, but data from the study showed that treatment was associated with increases in cardiac troponin levels in patients, indicating a risk of cardiac toxicity.[2][4][5][8][9]
-
Unknown Long-Term Effects: As an investigational compound, the full toxicological profile has not been established. All potential routes of exposure (inhalation, dermal, ingestion) should be considered hazardous.
| Parameter | Value | Source |
| CAS Number | 2287186-66-5 | [1] |
| Mechanism of Action | Selective MCL-1 Inhibitor (Ki: <0.01 nM) | [1] |
| Primary Effect | Induces apoptosis | [1][4] |
| Observed Clinical Adverse Effect | Increased cardiac troponin levels | [2][4][5] |
| Solubility | Soluble in DMSO | [7] |
Personal Protective Equipment (PPE)
A risk assessment should be performed before handling. The following PPE is mandatory when working with this compound in solid (powder) or liquid (solubilized) form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents dermal exposure to a potent compound. |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects eyes from splashes of liquid or airborne particles. |
| Body Protection | Disposable lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | Required when handling powder outside of a containment hood. | Minimizes risk of inhaling aerosolized cytotoxic powder. |
Operational Plan: Handling Procedures
All handling of this compound must be performed within a designated area to prevent cross-contamination.
Step 1: Preparation and Engineering Controls
-
Weighing Solid Compound: All weighing of this compound powder must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Solubilization: Prepare solutions within a chemical fume hood. This compound is soluble in DMSO.[7]
-
Work Surface: Cover the work surface with disposable, absorbent bench paper.
Step 2: Compound Handling Workflow This workflow outlines the critical steps from compound retrieval to waste disposal, emphasizing containment and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ABBV 467 - AdisInsight [adisinsight.springer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
